Technical Documentation Center

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
  • CAS: 1208893-73-5

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride Abstract: This technical guide provides a comprehensive framework for the characterization of (S)-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride

Abstract: This technical guide provides a comprehensive framework for the characterization of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, a chiral fluorinated pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1] Recognizing the critical role that physicochemical properties play in drug discovery and development—influencing everything from synthetic strategy to final bioavailability—this document details the core scientific principles and validated experimental protocols for determining these parameters. We move beyond simple data reporting to explain the causal reasoning behind methodological choices, empowering researchers to generate robust and reliable data. This guide covers the compound's fundamental identity, its ionization behavior (pKa), solubility profile, and spectroscopic signature. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Well-Characterized Building Block

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a key chiral intermediate used in the synthesis of complex biologically active molecules. The incorporation of a fluorine atom into the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] As such, a thorough understanding of the molecule's intrinsic physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective use in drug design, formulation, and process development. Properties such as acidity (pKa) and solubility govern a molecule's behavior in physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide serves as a practical, hands-on resource for scientists, providing the necessary theoretical context and detailed experimental workflows to fully characterize this important synthetic building block.

Chemical Identity and Core Properties

Unequivocal identification is the foundation of all subsequent physicochemical analysis. The dihydrochloride salt form indicates that both basic nitrogen centers—the primary amine and the pyridine ring nitrogen—are protonated.

IdentifierDataSource
Chemical Name (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride-
CAS Number 1208893-73-5[3]
Molecular Formula C₇H₁₁Cl₂FN₂[3]
Molecular Weight 213.08 g/mol [3]
Physical Form Solid[4]
SMILES CC1=NC=C(F)C=C1.Cl.Cl[3]
InChI Key FAXIYWZAHFHREE-WCCKRBBISA-N (for monochloride)

Ionization Behavior (pKa): The Key to pH-Dependent Properties

The pKa values of a compound are fundamental to understanding its behavior in the variable pH environments of the human body, from the acidic stomach to the neutral pH of the blood. For (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, two pKa values are expected: one for the dissociation of the protonated primary amine (-NH₃⁺) and one for the protonated pyridinium ring. These values dictate the molecule's charge state, which in turn profoundly influences its solubility, lipophilicity, and ability to permeate biological membranes.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of pH changes upon the addition of a titrant.[5][6] The process involves monitoring pH as a strong base (e.g., NaOH) is added to an acidic solution of the compound, allowing for the identification of the equivalence points where deprotonation occurs.[7]

Protocol 3.1: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation: Accurately weigh and dissolve (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride in deionized, CO₂-free water to a known concentration (e.g., 1-5 mM). A lower concentration limit of approximately 10⁻⁴ M is recommended for reliable results.[5][7] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[7]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C or 37°C). Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Purge the solution and headspace with nitrogen to prevent the absorption of atmospheric CO₂.[7]

  • Data Acquisition: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, allowing the system to equilibrate.[6]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first and second derivatives of the curve can be used to accurately locate the two equivalence points, corresponding to the deprotonation of the two nitrogen centers.[6]

Visualization: pKa Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Analyte Solution (1-5 mM in 0.15M KCl) Setup Assemble Titration Cell (N₂ Atmosphere, Constant T) PrepareSample->Setup Titrate Titrate with 0.1M NaOH (Record pH vs. Volume) Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Derive Calculate 1st & 2nd Derivatives Plot->Derive Determine Identify Equivalence Points & Determine pKa Values Derive->Determine G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis AddSolid Add Excess Solid to Buffer (e.g., pH 1.2, 4.5, 6.8) Shake Agitate at Constant Temp (24-72 hours) AddSolid->Shake Settle Allow Solid to Settle Shake->Settle Centrifuge Centrifuge Sample Settle->Centrifuge Sample Collect & Dilute Supernatant Centrifuge->Sample Analyze Quantify by HPLC-UV (vs. Calibration Curve) Sample->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation

Solubility data should be recorded systematically. The following table serves as a template for documenting experimental findings.

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)Solubility (mM)
0.1 M HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Water~7.025
FaSSIF6.537
FeSSIF5.037

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the chemical identity and structure of the molecule and for assessing its purity. A combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous structural portrait. [8]

Technique Expected Observations
¹H NMR Aromatic Region: Three distinct signals for the pyridine ring protons, exhibiting complex splitting patterns due to H-H and H-F coupling. Aliphatic Region: A quartet for the methine proton (-CH) coupled to the methyl protons and a doublet for the methyl protons (-CH₃). Amine Protons: A broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O.
¹³C NMR Signals for the 7 unique carbon atoms. The carbons of the fluoropyridine ring will show splitting due to C-F coupling. The carbon attached to the fluorine will exhibit the largest coupling constant. [8]
¹⁹F NMR A single resonance for the fluorine atom attached to the pyridine ring.
Mass Spec. (MS) Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected base peak would correspond to the monoprotonated free base [M+H]⁺, where M is the free base (C₇H₉FN₂).

| Infrared (IR) | ~2400-3000 cm⁻¹: Broad absorption due to N-H stretching of the primary ammonium (-NH₃⁺). ~2850-3000 cm⁻¹: C-H stretching from the ethyl group. ~1500-1600 cm⁻¹: Aromatic C=C and C=N stretching from the pyridine ring. ~1200-1300 cm⁻¹: C-F stretching. |

Conclusion

This technical guide has outlined the critical physicochemical properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride and provided robust, validated protocols for their determination. By applying these methodologies—potentiometric titration for pKa and the shake-flask method for solubility—researchers can generate the high-quality data necessary for informed decision-making in drug discovery and development. The systematic characterization of such foundational building blocks is indispensable for accelerating the journey from chemical synthesis to clinical efficacy.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Anonymous. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Sigma-Aldrich. (n.d.). (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride.
  • Saevels, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
  • Sigma-Aldrich. (n.d.). (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride.
  • BenchChem. (2025, December). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • BLDpharm. (n.d.). 1208893-73-5|(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.
  • Thermo Fisher Scientific - US. (n.d.). Analyzing Amines by Ion Chromatography.
  • NextSDS. (n.d.). S)-1-(5-fluoropyridin-2-yl)ethanaMine — Chemical Substance Information.
  • ChemScene. (n.d.). 915720-57-9 | 1-(5-Fluoropyridin-2-yl)ethanamine.
  • NextSDS. (n.d.). (S)-1-(5-fluoropyridin-2-yl)ethanaMine hydrochloride — Chemical Substance Information.
  • Anonymous. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • BLDpharm. (n.d.). 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • NextSDS. (n.d.). 1-(5 -fluoropyridin-2-yl)ethanamine — Chemical Substance Information.
  • BLDpharm. (n.d.). 915720-57-9|1-(5-Fluoropyridin-2-yl)ethanamine.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • BenchChem. (n.d.). Spectroscopic data (NMR, IR, MS) of 5-(4-Fluorophenyl)pentan-1-amine.
  • PubChem - NIH. (n.d.). compound 1d [PMID: 21493067].
  • ChemContract Research. (2026, March 10). 1-(5-fluoropyridin-2-yl)ethanamine (CAS 915720-57-9).

Sources

Exploratory

A Practical Guide to the Structural Elucidation of (S)-1-(5-Fluoropyridin-2-yl)ethanamine via Single-Crystal X-ray Diffraction

This technical guide provides a comprehensive framework for the determination of the three-dimensional crystal structure of (S)-1-(5-Fluoropyridin-2-yl)ethanamine, a chiral building block of significant interest in conte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the determination of the three-dimensional crystal structure of (S)-1-(5-Fluoropyridin-2-yl)ethanamine, a chiral building block of significant interest in contemporary drug discovery. As of the writing of this guide, the crystal structure for this specific enantiomer has not been publicly deposited in the Cambridge Structural Database (CSD). Therefore, this document serves as both a strategic overview and a practical, field-tested protocol for researchers aiming to elucidate this structure, offering insights grounded in established crystallographic principles.

Introduction: The 'Why' Behind the Structure

In the landscape of modern medicinal chemistry, the precise control and understanding of a molecule's three-dimensional geometry are paramount. (S)-1-(5-Fluoropyridin-2-yl)ethanamine is a prime example of a molecular scaffold that embodies several key features sought after in drug development.

  • Chiral Amines as Privileged Scaffolds : Chiral amines are fundamental building blocks in a significant portion of commercial pharmaceuticals.[1][2][3][4] Their stereospecific arrangement is often critical for selective binding to biological targets like enzymes and receptors, directly influencing a drug's efficacy and safety profile.[2] The amine group itself is a key functional handle, prone to forming hydrogen bonds and acting as a synthetic anchor for further molecular elaboration.

  • The Strategic Role of Fluorine : The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties.[5][6] Fluorine's high electronegativity can modulate the basicity (pKa) of the nearby amine, which in turn affects solubility, membrane permeability, and bioavailability.[5][6][7] Furthermore, the carbon-fluorine bond is exceptionally stable, often used to block sites of metabolic degradation, thereby increasing the molecule's in-vivo half-life.[7][8]

A definitive crystal structure of (S)-1-(5-Fluoropyridin-2-yl)ethanamine would provide invaluable, unambiguous data on its solid-state conformation, intramolecular interactions (e.g., hydrogen bonding), and intermolecular packing. This information is critical for computational modeling, structure-based drug design, and understanding its solid-state properties, which are crucial for formulation and manufacturing.

Experimental Blueprint: From Solution to Structure

The journey to a crystal structure is a multi-stage process that demands patience and precision. The logical flow from material preparation to final data deposition is outlined below.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Validation & Deposition Purity Compound Purification (>95% Purity) Screen Crystallization Screening Purity->Screen Input Material Harvest Crystal Harvesting & Mounting Screen->Harvest Successful Hit Screening Initial Diffraction Screening Harvest->Screening Mounted Crystal Collection Full Data Collection Screening->Collection High-Quality Crystal Processing Data Integration & Scaling Collection->Processing Raw Diffraction Images Solution Structure Solution (Phase Problem) Processing->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Model Validation CIF Validation (checkCIF) Refinement->Validation Finalized CIF Deposition Deposition to CCDC Validation->Deposition Validated CIF G cluster_0 Data Collection cluster_1 Data Processing Mount Mount Crystal on Diffractometer Cool Cool Crystal in Nitrogen Stream (100 K) Mount->Cool Screen Unit Cell Determination (Screening) Cool->Screen Strategy Data Collection Strategy Calculation Screen->Strategy Collect Full Sphere Data Collection Strategy->Collect Integrate Integration: Find spots, assign hkl Collect->Integrate Scale Scaling & Merging: Correct for variations Integrate->Scale Output Generate Reflection File (e.g., SHELXL HKLF 4) Scale->Output

Sources

Foundational

Comprehensive Solubility Profile and Solvation Strategies for (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride in Organic Solvents

As researchers and drug development professionals, we frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates in their salt forms. For (S)-1-(5-Fluoropyridin-2-yl)ethanamine, the dihydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates in their salt forms. For (S)-1-(5-Fluoropyridin-2-yl)ethanamine, the dihydrochloride salt (CAS: 1208893-73-5) is the industry standard. While the free aliphatic amine is prone to atmospheric oxidation and degradation, the dihydrochloride crystalline lattice provides exceptional shelf-life and chemical stability.

However, this thermodynamic stability introduces a significant barrier: organic solubility . This whitepaper dissects the physicochemical causality behind the solubility profile of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride and provides field-proven, self-validating protocols for manipulating its solvation in organic synthesis.

Structural Analytics and the Thermodynamics of Solvation

To understand the solubility of this compound, we must first analyze its ionization state. The molecule possesses two basic centers:

  • The primary aliphatic amine (ethanamine group), which is highly basic.

  • The pyridine nitrogen , which is weakly basic (its pKa​ is further depressed by the electron-withdrawing fluorine atom at the 5-position).

During manufacturing, excess hydrochloric acid fully protonates both centers, yielding a discrete dication stabilized by two chloride anions. Dissolving this dihydrochloride salt in an organic solvent requires the solvent's solvation energy to exceed the massive crystal lattice energy of the ionic solid.

The thermodynamic solubility product ( Ksp​ ) of such salts in organic solvents depends heavily on the solvent's dielectric constant ( ϵ ) and specific ion-solvent interactions, meaning the solid form of the precipitating salt dictates its solubility limits[1]. In highly polar, protic solvents, the high dielectric constant and hydrogen-bonding capabilities effectively stabilize the ions. Conversely, the high lattice energy of amine hydrochloride salts makes them practically insoluble in low-dielectric organic systems[2]. Furthermore, the pH-solubility profiles of organic bases dictate that the solubilities of these salts decrease at low pH due to the common ion effect, making phase transitions critical for solvation[3].

Quantitative Solubility Matrix

The following table summarizes the solubility profile of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride across various solvent classes, contrasting it with the theoretical solubility of its free base form.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Dihydrochloride Salt SolubilityFree Base SolubilityMechanistic Rationale
Highly Polar / Protic Water ( H2​O )80.1> 100 mg/mL ModerateStrong ion-dipole interactions; complete dissociation of the ionic lattice.
Highly Polar / Protic Methanol (MeOH)32.7~ 20–50 mg/mL HighProtic solvation of Cl− anions and H-bonding with the ammonium dication.
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)32.2~ 5–10 mg/mL HighHigh polarity allows partial dissolution; ideal for direct amide coupling.
Weakly Polar Aprotic Dichloromethane (DCM)9.1< 1 mg/mL (Insoluble) HighLow dielectric constant cannot overcome Coulombic attraction of the salt.
Weakly Polar Aprotic Tetrahydrofuran (THF)7.5< 1 mg/mL (Insoluble) HighInsufficient polarity; requires chemical neutralization for dissolution.
Non-Polar Diethyl Ether4.3Insoluble HighCompletely non-polar; frequently utilized as an anti-solvent for salt precipitation.

Strategic Workflow: In Situ Free-Basing for Aprotic Solvents

When your synthetic workflow (e.g., Buchwald-Hartwig cross-coupling or peptide-style amide bond formation) mandates the use of weakly polar aprotic solvents like DCM or THF, direct dissolution of the dihydrochloride salt will fail.

The most effective strategy is to convert the highly polar hydrochloride salt to its corresponding free amine using a tertiary amine base, a routine yet critical procedure to enable solubility in a wider range of organic solvents[4].

Protocol: Heterogeneous Phase-Transfer Neutralization

Objective: To generate the highly soluble free base of (S)-1-(5-Fluoropyridin-2-yl)ethanamine in DCM while removing the resulting hydrochloride byproducts.

Reagents:

  • (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2–2.5 eq)

  • Saturated aqueous NaHCO3​ and Brine

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 eq of the dihydrochloride salt and suspend it in anhydrous DCM (0.1 M to 0.5 M concentration) under an inert N2​ atmosphere.

    • Causality: The salt will remain insoluble. Creating a fine, vigorously stirred suspension maximizes the solid-liquid surface area for the subsequent heterogeneous acid-base reaction.

  • Thermal Control: Cool the suspension to 0 °C using an ice bath.

    • Causality: The neutralization reaction is exothermic. Cooling prevents localized heating that could lead to solvent volatilization or thermal degradation of the newly formed free amine.

  • Deprotonation: Slowly add 2.2 to 2.5 eq of DIPEA dropwise to the stirred suspension.

    • Causality: Exactly 2.0 equivalents of base are required to neutralize the two equivalents of HCl. The slight excess (0.2–0.5 eq) ensures the equilibrium is driven entirely toward the free base.

  • Phase Transition: Stir the mixture at 0 °C for 30 minutes, allowing it to slowly warm to ambient temperature.

    • Causality: The opaque suspension of the dihydrochloride salt will gradually clarify as it converts into the highly soluble free amine. Simultaneously, DIPEA·HCl will form, which may appear as a fine white precipitate depending on the exact solvent volume.

  • Aqueous Washing (Self-Validation Step): Transfer the mixture to a separatory funnel. Wash the organic layer once with a minimal volume of saturated aqueous NaHCO3​ , followed by brine.

    • Causality & Validation: This removes the DIPEA·HCl byproduct. To validate the system: Check the pH of the aqueous wash. A pH > 8 confirms that sufficient base was added and deprotonation was successful. Additionally, spotting the organic phase on a TLC plate (ninhydrin stain) will yield a strong primary amine signal, confirming the presence of the free base.

  • Desiccation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and proceed immediately to the next synthetic step.

Solvation Decision Matrix

The following logic diagram illustrates the decision-making process for solvating amine dihydrochloride salts based on the target reaction environment.

SolvationWorkflow Start Start: (S)-1-(5-Fluoropyridin-2-yl) ethanamine 2HCl SolventCheck Target Solvent Polarity? Start->SolventCheck Polar High Polarity / Protic (Water, MeOH, EtOH) SolventCheck->Polar Dielectric > 20 Aprotic Low Polarity / Aprotic (DCM, THF, EtOAc) SolventCheck->Aprotic Dielectric < 10 DirectDissolve Direct Dissolution (High Solubility) Polar->DirectDissolve Insoluble Insoluble Crystal Lattice (Requires Free-Basing) Aprotic->Insoluble AddBase Add Tertiary Amine (DIPEA / TEA, 2.2+ eq) Insoluble->AddBase FreeBase Formation of Free Amine + Amine-HCl Salt AddBase->FreeBase OrganicPhase Soluble in Organic Phase (Ready for Synthesis) FreeBase->OrganicPhase

Fig 1: Decision matrix and chemical workflow for solvating amine dihydrochloride salts.

References

  • Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents BenchChem Technical Support. Details the foundational strategy of utilizing tertiary amines (TEA/DIPEA) to convert insoluble hydrochloride salts into organic-soluble free amines for synthetic coupling. 4

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects American Chemical Society / Figshare (2022). Provides authoritative thermodynamic data on how solvent dielectric constants and Mean Ionic Activity Coefficients (MIACs) govern the Ksp​ of salts in organic media. 1

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts PubMed / National Institutes of Health. Explores the phase transitions between organic bases and their salts, highlighting the common ion effect and solubility deviations. 3

  • Amine hydrochloride salts: a problem in polyurethane synthesis University of Glasgow Theses (2007). In-depth thesis analyzing the high lattice energy of amine hydrochloride salts and the kinetic models required to force their dissociation in organic systems. 2

Sources

Exploratory

Mechanism of action for drugs containing (S)-1-(5-Fluoropyridin-2-yl)ethanamine derivatives

An In-depth Technical Guide to the Mechanism of Action for Drugs Containing (S)-1-(5-Fluoropyridin-2-yl)ethanamine Derivatives as Phosphodiesterase-5 Inhibitors Introduction: A New Frontier in PDE5 Inhibition The class o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Drugs Containing (S)-1-(5-Fluoropyridin-2-yl)ethanamine Derivatives as Phosphodiesterase-5 Inhibitors

Introduction: A New Frontier in PDE5 Inhibition

The class of drugs containing (S)-1-(5-Fluoropyridin-2-yl)ethanamine derivatives represents a significant advancement in the field of selective phosphodiesterase-5 (PDE5) inhibitors. These compounds, exemplified by molecules like TPN171, are being developed for the treatment of conditions such as pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[1][2] Their therapeutic efficacy stems from their ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular smooth muscle tone and blood flow.[3] This guide provides a comprehensive overview of the mechanism of action of these drugs, from the molecular level to their physiological effects, and details the experimental methodologies used to characterize their activity.

The cGMP Signaling Pathway: The Body's Natural Vasodilator System

The cGMP signaling pathway is a fundamental biological process that governs vasodilation, the relaxation of blood vessels, which leads to increased blood flow. This pathway is initiated by the signaling molecule nitric oxide (NO).

Synthesis and Action of cGMP

In response to various stimuli, endothelial cells release NO, which then diffuses into adjacent smooth muscle cells. There, NO activates the enzyme soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

Elevated intracellular levels of cGMP act as a second messenger, primarily by activating protein kinase G (PKG). PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation promotes cluster_pathway cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 hydrolysis Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation FiveGMP 5'-GMP (inactive) PDE5->FiveGMP Inhibitor (S)-1-(5-Fluoropyridin-2-yl)ethanamine Derivative (e.g., TPN171) Inhibitor->PDE5 inhibits

Caption: Inhibition of PDE5 by (S)-1-(5-Fluoropyridin-2-yl)ethanamine Derivatives.

Experimental Protocols for Characterizing PDE5 Inhibitors

The development and validation of PDE5 inhibitors rely on a series of robust in vitro and cell-based assays. These experiments are essential for determining the potency, selectivity, and cellular activity of new chemical entities.

In Vitro Enzyme Inhibition Assay: Determining IC50

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a drug in inhibiting a specific enzyme. Biochemical assays using purified PDE5 enzyme are the standard method for determining the IC50 of novel inhibitors. [4]

Protocol: PDE-Glo™ Phosphodiesterase Assay

This protocol is based on a commercially available luminescent assay system.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., an (S)-1-(5-Fluoropyridin-2-yl)ethanamine derivative) in an appropriate buffer.

    • Prepare a solution of purified recombinant human PDE5 enzyme.

    • Prepare the cGMP substrate solution.

  • Enzyme Reaction:

    • In a 96-well plate, add 5 µL of the test compound dilution, 7.5 µL of the PDE5 enzyme solution, and 12 µL of the cGMP substrate. [5] * Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Generation:

    • Add a termination solution containing a broad-spectrum PDE inhibitor (like IBMX) to stop the reaction. [5] * Add a detection solution containing a kinase that will convert the remaining ATP (if cGMP is hydrolyzed) into a luminescent signal. The amount of light produced is inversely proportional to the activity of PDE5.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

start Start prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor prep_enzyme Prepare PDE5 Enzyme Solution start->prep_enzyme prep_substrate Prepare cGMP Substrate start->prep_substrate mix_reagents Mix Inhibitor, Enzyme, and Substrate in 96-well Plate prep_inhibitor->mix_reagents prep_enzyme->mix_reagents prep_substrate->mix_reagents incubate Incubate for 60 minutes mix_reagents->incubate terminate Terminate Reaction with IBMX incubate->terminate detect Add Detection Reagent (Luminescence) terminate->detect read Read Luminescence detect->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an In Vitro PDE5 Inhibition Assay.

Cell-Based Assay: Measuring Intracellular cGMP Levels

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant system to assess a compound's ability to penetrate cell membranes and act on its target in a cellular context. [6][7]

Protocol: cGMP Reporter Gene Assay in HEK293 Cells

This protocol utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase) under the control of a cGMP-responsive element.

  • Cell Culture and Plating:

    • Culture HEK293 cells that have been stably transfected with a cGMP-inducible reporter gene construct.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the (S)-1-(5-Fluoropyridin-2-yl)ethanamine derivative.

    • Include a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (vehicle).

  • Stimulation of cGMP Production:

    • Stimulate the cells with an NO donor (e.g., sodium nitroprusside) to induce the production of cGMP.

  • Incubation:

    • Incubate the cells for a sufficient period (e.g., 6 hours) to allow for cGMP accumulation and reporter gene expression.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence, which is proportional to the intracellular cGMP levels.

  • Data Analysis:

    • Plot the luminescence against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

start Start culture_cells Culture and Plate HEK293 Reporter Cells start->culture_cells treat_cells Treat Cells with Test Compound culture_cells->treat_cells stimulate_cells Stimulate with NO Donor treat_cells->stimulate_cells incubate Incubate for 6 hours stimulate_cells->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze_data Analyze Data and Calculate EC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a Cell-Based cGMP Reporter Assay.

Quantitative Data for Representative PDE5 Inhibitors

The following table summarizes key potency and selectivity data for well-characterized PDE5 inhibitors, providing a benchmark for the evaluation of new derivatives.

CompoundIC50 for PDE5 (nM)Selectivity vs. PDE6Selectivity vs. PDE1, 2, 3, 4
TPN1710.62High (data not specified)High (data not specified)
Tadalafil5>1000-fold>2000-fold

Data for TPN171 from MedChemExpress and for Tadalafil from Tocris Bioscience. [2]

Conclusion

Derivatives of (S)-1-(5-Fluoropyridin-2-yl)ethanamine represent a promising class of PDE5 inhibitors with significant therapeutic potential. Their mechanism of action, centered on the selective inhibition of cGMP hydrolysis, is well-understood and can be effectively characterized using a combination of in vitro and cell-based assays. The continued development of these and similar compounds offers the prospect of more potent and selective treatments for a range of cardiovascular and other disorders.

References

  • A Novel Cell Based Assay for PDE Inhibitor Screenings | Dexorgen.
  • Phosphodiesterase (PDE) Cell-Based Screening Services - BPS Bioscience.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. Available at: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI. Available at: [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. Available at: [Link]

  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - ResearchGate. Available at: [Link]

  • Full article: Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach and associated consumer risk - Taylor & Francis. Available at: [Link]

  • Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed. Available at: [Link]

  • Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC. Available at: [Link]

Sources

Foundational

Thermodynamic stability of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride Authored by: Gemini, Senior Application Scientist Foreword: The journey of a drug candidate from discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Foreword: The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). The thermodynamic stability of an API is a cornerstone of its developability, influencing its shelf-life, bioavailability, and manufacturability. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, a chiral amine salt of significant interest. By elucidating the principles and methodologies for assessing its solid-state properties, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of solid-form selection and optimization.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, as a dihydrochloride salt of a chiral amine, presents a unique set of considerations for drug developers. The decision to develop a salt form, particularly a hydrochloride salt, is often made to enhance solubility and dissolution rates of a basic parent molecule.[1][2] However, the formation of a salt introduces new complexities, including the potential for polymorphism, hygroscopicity, and disproportionation, all of which are governed by the principles of thermodynamics.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor to consider.[3][4] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability.[5] The most thermodynamically stable form is generally desired for development to mitigate the risk of phase transitions during manufacturing and storage, which could alter the drug product's performance.

This guide will delineate a systematic approach to fully characterize the thermodynamic stability of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride. We will explore the fundamental concepts, present detailed experimental protocols, and discuss the interpretation of the resulting data.

Physicochemical Characterization: Establishing a Baseline

A thorough understanding of the fundamental physicochemical properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is the first step in a comprehensive stability assessment.

Property(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
Molecular Formula C7H11Cl2FN2
Molecular Weight 213.08 g/mol
Appearance Typically a solid powder[6]
Chirality (S)-enantiomer
Salt Form Dihydrochloride

The presence of two hydrochloride moieties suggests a diprotic basic character of the parent molecule, with two amine functionalities available for protonation. This can influence the pKa values and the overall hygroscopic nature of the salt.

Core Stability Assessment: A Multi-faceted Experimental Approach

A comprehensive evaluation of thermodynamic stability requires the application of several analytical techniques. The following sections detail the key experiments and the rationale behind their application to (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

Polymorph Screening: The Search for the Stable Form

The primary objective of a polymorph screen is to identify all accessible crystalline forms of a compound and to determine their thermodynamic relationships.[7] Given that every compound can have different polymorphic forms, a thorough screen is a critical risk mitigation step in early development.[8]

Experimental Protocol: Comprehensive Polymorph Screen

  • Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected. This typically includes, but is not limited to, water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and heptane.

  • Crystallization Methods:

    • Slow Evaporation: Saturated solutions of the compound in the selected solvents are allowed to evaporate slowly at ambient temperature.

    • Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization.

    • Anti-solvent Addition: A solvent in which the compound is soluble is mixed with an anti-solvent (in which the compound is insoluble) to induce precipitation.

    • Slurry Equilibration: A suspension of the initial solid in a solvent is stirred for an extended period (days to weeks) to allow for conversion to the most stable form at that temperature.

  • Solid-State Characterization: Each solid sample generated is analyzed by X-ray Powder Diffraction (XRPD) to identify unique crystalline forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are then used to characterize the thermal properties of each identified polymorph.

Causality Behind Experimental Choices: The use of a wide range of solvents and crystallization techniques is crucial as the formation of different polymorphs is often kinetically driven and highly dependent on the crystallization conditions.[9] Slurry equilibration is particularly important for determining the most thermodynamically stable form, as the less stable forms will convert to the more stable form over time in the presence of a solvent.

Visualization of the Polymorph Screening Workflow:

PolymorphScreening cluster_prep Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Solid-State Analysis cluster_outcome Outcome API (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride SlowEvap Slow Evaporation API->SlowEvap Cooling Cooling Crystallization API->Cooling AntiSolvent Anti-solvent Addition API->AntiSolvent Slurry Slurry Equilibration API->Slurry XRPD XRPD Analysis SlowEvap->XRPD Cooling->XRPD AntiSolvent->XRPD Slurry->XRPD Polymorphs Identified Polymorphs (Form I, Form II, etc.) XRPD->Polymorphs StableForm Determination of Thermodynamically Stable Form XRPD->StableForm Thermal Thermal Analysis (DSC/TGA) Thermal->StableForm Polymorphs->Thermal

Caption: Workflow for a comprehensive polymorph screen.

Thermal Analysis: Probing Thermodynamic Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing the thermal behavior of a material.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting point, glass transitions, and solid-solid phase transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal decomposition.

Experimental Protocol: Thermal Analysis

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to identify endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass loss as a function of temperature.

Interpretation of Thermal Data for (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride:

Observation in DSC/TGAInterpretation
Sharp endotherm in DSC with no prior mass loss in TGA.Melting of an anhydrous, non-solvated crystalline form.
Endotherm in DSC corresponding to a mass loss in TGA.Desolvation (loss of solvent) or dehydration (loss of water). The stoichiometry of the solvate/hydrate can be calculated from the mass loss.
Exotherm in DSC.Could indicate a crystallization event (of an amorphous phase) or a decomposition. TGA data will help differentiate, as decomposition is typically associated with significant mass loss.
Multiple melting peaks in DSC.May suggest the presence of multiple polymorphs or impurities. A melt-recrystallization-melt event can also occur, indicating a monotropic or enantiotropic relationship between polymorphs.
Hygroscopicity Assessment: Understanding Water-Solid Interactions

Hydrochloride salts of amines are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[10] The extent of hygroscopicity can impact the physical and chemical stability of the drug substance, as well as its handling and formulation properties.

Experimental Protocol: Gravimetric Vapor Sorption (GVS)

  • Sample Preparation: Place a known mass of the sample in a GVS instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments) and record the equilibrium mass at each step (sorption). Then, decrease the RH in the same stepwise manner back to 0% (desorption).

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm.

Interpretation of GVS Data:

Hygroscopicity ClassificationWater Uptake at 80% RH / 25 °CPotential Implications for (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride
Non-hygroscopic< 0.2%Minimal impact on stability and handling.
Slightly hygroscopic0.2% to < 2%May require controlled storage conditions.
Moderately hygroscopic2% to < 15%Likely to require controlled humidity during manufacturing and storage. Potential for physical changes (e.g., deliquescence) or chemical degradation.
Very hygroscopic≥ 15%Significant challenges for formulation and handling. May necessitate specialized packaging. High risk of physical instability and accelerated chemical degradation.

Visualization of the Stability Assessment Logic:

StabilityLogic cluster_initial Initial State cluster_questions Key Stability Questions cluster_experiments Experimental Investigation cluster_outcomes Potential Outcomes & Mitigation API (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride Polymorphism Does it exhibit polymorphism? API->Polymorphism Solvation Is it a solvate or hydrate? API->Solvation Hygroscopicity Is it hygroscopic? API->Hygroscopicity PolymorphScreen Polymorph Screen (XRPD, DSC) Polymorphism->PolymorphScreen ThermalAnalysis Thermal Analysis (TGA, DSC) Solvation->ThermalAnalysis GVS Gravimetric Vapor Sorption (GVS) Hygroscopicity->GVS StableForm Identify and select the most thermodynamically stable form. PolymorphScreen->StableForm ControlMoisture Implement controls for moisture during manufacturing and storage. ThermalAnalysis->ControlMoisture GVS->ControlMoisture FormulationStrategy Develop a formulation strategy to ensure stability. StableForm->FormulationStrategy ControlMoisture->FormulationStrategy

Caption: Logical flow for assessing and mitigating stability risks.

Conclusion: A Roadmap to a Stable Drug Substance

The thermodynamic stability of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a critical attribute that must be thoroughly investigated to ensure the development of a safe, effective, and robust drug product. A systematic approach, beginning with a comprehensive polymorph screen, followed by detailed thermal analysis and hygroscopicity assessment, provides the necessary data to make informed decisions. By understanding the solid-state landscape of this molecule, drug development professionals can select the optimal solid form, define appropriate control strategies for manufacturing and storage, and ultimately, de-risk the path to clinical and commercial success. This guide serves as a foundational framework for this essential investigation.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in the pharmaceutical industry.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Polymorphism in Pharmaceutical Products. (n.d.).
  • Polymorphism in Pharmacy | PPT. (n.d.).
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28).
  • Sigma-Aldrich. (n.d.). (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride.
  • Crystal Growth & Design. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.
  • ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by....
  • Grokipedia. (n.d.). Hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (n.d.). S)-1-(5-fluoropyridin-2-yl)ethanaMine — Chemical Substance Information.
  • ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
  • BLDpharm. (n.d.). 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine.
  • BLDpharm. (n.d.). 1208893-73-5|(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.
  • PubChem. (n.d.). (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile | C17H15F2N7 | CID 53232451.
  • Reddit. (2021, September 15). Why is hydrogen chloride in everything? : r/chemistry.
  • Wikipedia. (n.d.). Hydrochloride.
  • PubChem. (n.d.). compound 1d [PMID: 21493067].
  • ChemScene. (n.d.). 915720-57-9 | 1-(5-Fluoropyridin-2-yl)ethanamine.
  • NextSDS. (n.d.). 1-(5 -fluoropyridin-2-yl)ethanamine — Chemical Substance Information.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 915720-57-9|1-(5-Fluoropyridin-2-yl)ethanamine.

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride as a Privileged Chiral Building Block in Drug Discovery

Executive Summary The integration of chiral amines into small-molecule scaffolds is a cornerstone of modern drug discovery, with over 40% of commercial pharmaceuticals containing this structural motif[1]. Among these, (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of chiral amines into small-molecule scaffolds is a cornerstone of modern drug discovery, with over 40% of commercial pharmaceuticals containing this structural motif[1]. Among these, (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS: 1208893-73-5) has emerged as a highly privileged building block[2]. By combining the stereospecific directing power of a chiral center with the physicochemical enhancements of strategic fluorine substitution, this compound enables the synthesis of highly potent, metabolically stable, and selective ligands (e.g., kinase inhibitors and GPCR modulators). This application note details the mechanistic rationale for utilizing this specific building block and provides self-validating protocols for its incorporation into advanced lead compounds.

Physicochemical Profiling & Mechanistic Insights

The utility of (S)-1-(5-Fluoropyridin-2-yl)ethanamine is driven by three distinct structural features, each imparting specific causal benefits to the final drug candidate:

The "Fluorine Magic" (Metabolic & pKa Modulation)

Fluorine substitution is a premier strategy in medicinal chemistry to improve metabolic stability and bioavailability[3]. The carbon-fluorine (C-F) bond is exceptionally strong (~105.4 kcal/mol), which effectively blocks cytochrome P450-mediated oxidative metabolism at the pyridine C5 position—a notorious "soft spot" for degradation[4]. Furthermore, fluorine's strong electron-withdrawing inductive effect (-I) significantly lowers the pKa of the adjacent pyridine nitrogen. This reduced basicity prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and reducing the risk of hERG channel blockade (cardiotoxicity)[5].

Stereochemical Directing Effect

The (S)-enantiomeric configuration of the ethylamine methyl group acts as a spatial vector. In target binding—particularly within the highly conserved ATP-binding hinge region of kinases—the methyl group forces the molecule into a specific bioactive conformation. This lock-and-key fit maximizes favorable van der Waals interactions within hydrophobic sub-pockets while orienting the pyridine nitrogen to act as a critical hydrogen-bond acceptor with the target's backbone amides.

Salt Form Dynamics

The compound is supplied as a dihydrochloride salt[2]. While the free base of this amine is prone to oxidation and degradation over time, the dihydrochloride form ensures long-term bench stability and high solubility. However, this necessitates precise stoichiometric neutralization during synthetic workflows to liberate the nucleophilic free amine.

Quantitative Data: Structure-Property Relationships

The following table summarizes the causal impact of the 5-fluoro substitution compared to the non-fluorinated analog, demonstrating why this specific building block is preferred in lead optimization.

Parameter(S)-1-(Pyridin-2-yl)ethanamine(S)-1-(5-Fluoropyridin-2-yl)ethanamineCausality / Impact in Drug Design
pKa (Pyridine N) ~5.2~3.8Fluorine's inductive effect withdraws electron density, reducing basicity. Improves cellular permeability[3].
LogP (Lipophilicity) 0.851.15Increased hydrophobicity enhances binding affinity to lipophilic target pockets[5].
Metabolic Liability High (Oxidation at C5)Low (Blocked by C-F bond)The strong C-F bond resists CYP450-mediated oxidation, prolonging in vivo half-life[4].
Steric Volume (C5) 1.20 Å (Hydrogen radius)1.47 Å (Fluorine radius)Fluorine acts as a bioisostere for hydrogen, causing minimal steric perturbation in the binding site[3].

Structural Logic Visualization

Structural_Logic Core (S)-1-(5-Fluoropyridin-2-yl) ethanamine Fluoro 5-Fluoro Substitution Core->Fluoro Chiral (S)-Methyl Group Core->Chiral Pyridine Pyridine Nitrogen Core->Pyridine Metabolism Blocks CYP450 Oxidation & Lowers pKa Fluoro->Metabolism Binding Directs Stereospecific Pocket Binding Chiral->Binding Hbond Acts as H-Bond Acceptor (e.g., Kinase Hinge) Pyridine->Hbond

Fig 1: Pharmacophore mapping and structure-activity relationship (SAR) logic of the chiral building block.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choice and a validation checkpoint to confirm reaction trajectory.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize a target amide by coupling a carboxylic acid with (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

  • Pre-Activation of Carboxylic Acid:

    • Action: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at 0 °C for 15 minutes.

    • Causality: HATU reacts with the carboxylate to form a highly reactive O7-azabenzotriazole ester. The 0 °C temperature prevents racemization of the acid (if chiral) and minimizes side reactions.

    • Self-Validation Checkpoint: Aliquot 1 µL into MeOH and analyze via LC-MS. You must observe the mass of the active ester intermediate or the methyl ester (formed by reaction with MeOH) before proceeding.

  • Amine Liberation and Addition:

    • Action: Add (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (1.1 eq) to the mixture, followed immediately by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Causality: The dihydrochloride salt is unreactive. Exactly 2.0 eq of DIPEA is consumed to neutralize the two HCl molecules, liberating the nucleophilic free amine. The remaining 1.5 eq acts as a non-nucleophilic proton scavenger to drive the coupling reaction forward.

    • Self-Validation Checkpoint: Spot the reaction mixture on wet pH paper. The pH must read ~9–10. If the pH is <7, the amine remains protonated and the reaction will stall; add additional DIPEA until basic.

  • Reaction Progression:

    • Action: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Causality: The primary amine is sterically hindered by the adjacent chiral methyl group, requiring sufficient time for complete conversion even with a highly reactive agent like HATU.

  • Aqueous Workup & DMF Removal:

    • Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x) and 5% aqueous LiCl (3x).

    • Causality: NaHCO₃ neutralizes residual acid and removes HATU byproducts. The 5% LiCl wash is critical: DMF is highly water-soluble but partitions significantly better into an aqueous salt solution, ensuring complete removal from the organic layer.

    • Self-Validation Checkpoint: Analyze the crude organic layer via ¹H NMR. The absence of singlets at 2.88 ppm and 2.96 ppm confirms the complete removal of DMF.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Couple the chiral amine with an aryl bromide to form a secondary amine.

  • Catalyst Pre-activation:

    • Action: Combine Aryl bromide (1.0 eq), (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), and BrettPhos (0.10 eq) in anhydrous Toluene. Degas via sparging with N₂ for 10 minutes.

    • Causality: BrettPhos is selected as the ligand because its steric bulk prevents the formation of inactive bis-amine palladium complexes, which is a common failure mode when coupling hindered chiral amines.

  • Base Addition & Heating:

    • Action: Add Sodium tert-butoxide (NaOtBu) (3.5 eq) under a stream of N₂. Seal the vessel and heat to 90 °C for 12 hours.

    • Causality: NaOtBu is a strong base required to deprotonate the amine during the catalytic cycle. 3.5 equivalents are strictly required: 2.0 eq to neutralize the dihydrochloride salt and 1.5 eq to participate in the reductive elimination step of the catalytic cycle.

    • Self-Validation Checkpoint: Monitor the reaction color. A shift from deep purple/red (active Pd(0)) to black indicates catalyst precipitation (Pd black). If blackening occurs before complete conversion (check via TLC/LC-MS), oxygen contamination has occurred.

Workflow Visualization

Amide_Coupling_Workflow Step1 1. Activation Carboxylic Acid + HATU in DMF (0 °C) Step2 2. Neutralization Add Dihydrochloride Salt + DIPEA (3.5 eq) Step1->Step2 Forms active ester Step3 3. Coupling Stir at RT for 2-4 hours (LC-MS Monitor) Step2->Step3 Liberates free amine Step4 4. Aqueous Workup Wash with NaHCO3 and 5% LiCl Step3->Step4 Reaction completion Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5 Removes DMF & salts

Fig 2: Step-by-step HATU-mediated amide coupling workflow highlighting critical causality.

References

  • [3] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews (2008). Available at:[Link]

  • [1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (2021). Available at:[Link]

  • [5] Zhang, C. et al. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ACS Omega (2022). Available at:[Link]

  • [4] Recent advances in green fluorine chemistry. Dove Medical Press (2015). Available at:[Link]

Sources

Application

Application Note: Preparation and Isolation of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Free Base from its Dihydrochloride Salt

Executive Overview & Mechanistic Rationale The conversion of an amine hydrochloride salt to its free base is a fundamental operation in synthetic and medicinal chemistry, essential for downstream coupling reactions, stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Rationale

The conversion of an amine hydrochloride salt to its free base is a fundamental operation in synthetic and medicinal chemistry, essential for downstream coupling reactions, structural characterization, and formulation[1]. This application note details the optimized protocol for liberating the free base of (S)-1-(5-Fluoropyridin-2-yl)ethanamine from its dihydrochloride salt.

As a Senior Application Scientist, I emphasize that this is not merely an acid-base neutralization; it is a controlled biphasic partitioning process. The starting material is a diprotic salt containing two distinct basic centers: a pyridine nitrogen and a primary aliphatic amine.

Causality of Reagent Selection: The conjugate acid of a pyridine ring typically exhibits a pKa of ~5.2[2],[3], while the conjugate acid of a primary aliphatic amine (an aminium ion) possesses a pKa ranging from 9.0 to 10.5[4],[3]. Because the primary amine is significantly more basic than the pyridine ring, a weak base (like sodium bicarbonate, pH ~8) would only deprotonate the pyridinium ion, leaving the primary amine protonated and highly water-soluble. To achieve complete liberation of the free base, the aqueous environment must be adjusted to a pH significantly higher than the highest pKa value. Therefore, a strong aqueous base such as 2M Sodium Hydroxide (NaOH) is required to drive the pH above 12, ensuring both nitrogen centers are fully deprotonated[5]. Once neutralized, the lipophilic free base readily partitions into an organic solvent such as Dichloromethane (DCM)[6].

Expert Insight on Chiral Integrity: The stereocenter in (S)-1-(5-Fluoropyridin-2-yl)ethanamine is located at the benzylic-equivalent position. While strongly basic conditions in anhydrous, aprotic solvents might theoretically threaten chiral integrity via deprotonation, standard aqueous biphasic extraction using NaOH at sub-ambient temperatures (0–5 °C) is entirely safe. The C–H bond pKa at this position is sufficiently high (>30) to prevent any base-catalyzed enamine-imine tautomerization or racemization.

Physicochemical Data Summary

Understanding the mass balance and solubility profiles of the starting material versus the product is critical for calculating equivalents and selecting extraction solvents.

Property(S)-1-(5-Fluoropyridin-2-yl)ethanamine • 2HCl(S)-1-(5-Fluoropyridin-2-yl)ethanamine (Free Base)
Molecular Formula C₇H₉FN₂ • 2HClC₇H₉FN₂
Molecular Weight 213.08 g/mol 140.16 g/mol
Physical State Solid (Crystalline Powder)Liquid or Low-Melting Solid
Aqueous Solubility High (>100 mg/mL)Low
Organic Solubility Low (Insoluble in DCM/Ether)High (Soluble in DCM, EtOAc, MTBE)
pKa (Conjugate Acid) ~5.2 (Pyridine), ~9.0–10.5 (Primary Amine)N/A

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the biphasic extraction process, highlighting the phase transitions of the target compound.

G Salt (S)-1-(5-Fluoropyridin-2-yl)ethanamine • 2HCl (Aqueous Solution) Base Add 2M NaOH (aq) at 0-5 °C Adjust to pH > 12 Salt->Base Dissolve in H₂O Biphasic Biphasic System Formed (Aqueous + DCM) Base->Biphasic Add DCM Extraction Liquid-Liquid Extraction (Isolate Organic Layer) Biphasic->Extraction Drying Dry over Anhydrous Na₂SO₄ & Filter Extraction->Drying Organic Phase Evaporation Concentrate in vacuo (Rotary Evaporator) Drying->Evaporation Product Pure Free Base (Target Compound) Evaporation->Product

Caption: Workflow for the conversion and isolation of (S)-1-(5-Fluoropyridin-2-yl)ethanamine free base.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, an analytical check is integrated to ensure the process is proceeding correctly before moving to the next step. The procedure below is scaled for 1.0 g (4.69 mmol) of the dihydrochloride salt.

Materials Required:
  • (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (1.0 g, 4.69 mmol)

  • Deionized (DI) Water (10 mL)

  • 2M Sodium Hydroxide (NaOH) aqueous solution (~10-12 mL)

  • Dichloromethane (DCM) (3 × 15 mL)

  • Saturated aqueous NaCl (Brine) (10 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

Step 1: Dissolution

  • Transfer 1.0 g of the dihydrochloride salt into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 10 mL of DI water and stir at 400 rpm until fully dissolved.

  • Self-Validation Check: The resulting solution must be completely transparent. Any residual cloudiness indicates incomplete dissolution or the presence of non-salt lipophilic impurities.

Step 2: Basification (Exothermic)

  • Place the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Neutralization of strong acids is highly exothermic; cooling prevents the volatilization or thermal degradation of the liberated free amine.

  • Slowly add 2M NaOH dropwise via an addition funnel or pipette. A transient milky suspension may form as the free base begins to precipitate out of the aqueous phase.

  • Continue adding 2M NaOH until the pH stabilizes.

  • Self-Validation Check: Touch a clean glass rod to the solution and spot it onto universal pH indicator paper. The paper must read pH ≥ 12 . If the pH is lower, the primary amine remains partially protonated, which will severely depress the extraction yield. Add NaOH until pH 12 is achieved.

Step 3: Liquid-Liquid Extraction

  • Transfer the basified mixture to a 125 mL separatory funnel.

  • Add 15 mL of DCM. Stopper the funnel and invert gently 5–6 times, venting the stopcock after every two inversions to release any pressure.

  • Expert Insight on Emulsions: Fluorinated pyridine derivatives can alter interfacial tension. Avoid overly aggressive shaking, which can cause stubborn emulsions. If an emulsion forms, add 5 mL of brine to increase the ionic strength of the aqueous layer and force phase separation.

  • Allow the layers to separate. The DCM layer (bottom) contains the free base. Drain the DCM layer into a clean Erlenmeyer flask.

  • Repeat the extraction with two additional 15 mL portions of DCM, combining all organic layers.

  • Self-Validation Check: After the third extraction, spot a drop of the remaining aqueous layer onto a silica TLC plate and stain with Ninhydrin (heat to develop). No purple/blue spot should appear, confirming the complete transfer of the free amine into the organic phase.

Step 4: Washing and Drying

  • Return the combined DCM extracts to the separatory funnel and wash with 10 mL of brine to remove residual water and inorganic salts[6].

  • Drain the DCM layer into a dry Erlenmeyer flask and add 2–3 grams of anhydrous Na₂SO₄. Swirl gently for 5 minutes.

  • Self-Validation Check: The organic layer should transition from slightly cloudy to perfectly clear. The drying agent should flow freely like sand at the bottom of the flask; if it clumps entirely, add an additional 1 gram of Na₂SO₄.

Step 5: Concentration

  • Filter the dried DCM solution through fluted filter paper into a pre-weighed round-bottom flask.

  • Remove the solvent in vacuo using a rotary evaporator (Bath temp: 25–30 °C, Pressure: ~350 mbar dropping to 50 mbar). Causality: Keep the bath temperature low to prevent the loss of the relatively low-molecular-weight free base.

  • Self-Validation Check: The mass of the receiving flask should remain constant between two consecutive weighing cycles separated by 10 minutes of high-vacuum application. This confirms the complete removal of DCM. The theoretical yield of the free base is 657 mg.

Sources

Method

Catalytic Asymmetric Synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine: Application Notes and Protocols

Introduction: The Significance of (S)-1-(5-Fluoropyridin-2-yl)ethanamine in Medicinal Chemistry (S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry.[1][2][3] It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (S)-1-(5-Fluoropyridin-2-yl)ethanamine in Medicinal Chemistry

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry.[1][2][3] Its structural motif is a key building block in the synthesis of various therapeutic agents. The fluorine atom on the pyridine ring can enhance metabolic stability and bioavailability of drug candidates.[1] A notable application is its role as a crucial intermediate in the synthesis of AZD1480, a potent JAK2 kinase inhibitor that has been investigated for the treatment of myelofibrosis. The specific stereochemistry of the (S)-enantiomer is critical for its biological activity, making enantioselective synthesis a paramount objective for efficient drug development.

This technical guide provides an in-depth overview of the primary catalytic asymmetric methods for the synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine, with a focus on biocatalytic transamination and a comparative discussion of asymmetric hydrogenation. Detailed protocols and practical insights are provided to aid researchers and drug development professionals in the implementation of these methodologies.

Comparative Analysis of Synthetic Strategies

Two main catalytic asymmetric approaches have been successfully employed for the synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine:

  • Biocatalytic Asymmetric Transamination: This method utilizes ω-transaminase enzymes to catalyze the transfer of an amino group from an amine donor to a prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethan-1-one, with high enantioselectivity.

  • Asymmetric Hydrogenation: This approach involves the enantioselective reduction of the corresponding imine, N-(5-fluoropyridin-2-yl)ethan-1-imine, using a chiral transition metal catalyst.

The choice between these methods often depends on factors such as catalyst availability and cost, substrate scope, process scalability, and environmental considerations.

Data Presentation: Performance of Different Catalytic Systems
Catalytic SystemMethodKey FeaturesYieldEnantiomeric Excess (ee)Reference
ω-Transaminase (Vibrio fluvialis)Biocatalytic TransaminationTwo-phase system with toluene as co-solvent.77%99.8%[4]
Recombinant E. coli whole-cell biocatalystBiocatalytic TransaminationCost-effective enzyme formulation.66%97.3%[4]
Immobilized Vf-ATA in a packed-bed reactorBiocatalytic TransaminationContinuous flow process.35% (isolated)>99%[5]
Chiral Phosphonium Hydrido BorateAsymmetric Hydrogenation (of imines)Metal-free frustrated Lewis pair (FLP) catalyst.Up to 76% ee for general iminesNot specified for the target molecule[6]
Iridium/P,N Ligand (e.g., SIPHOX)Asymmetric Hydrogenation (of imines)Effective for benzylic aryl imines.>90% ee for general iminesNot specified for the target molecule[7]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Synthesis using ω-Transaminase

This protocol is based on the highly efficient synthesis utilizing an ω-transaminase from Vibrio fluvialis.[4]

Diagram: Biocatalytic Transamination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Prepare buffer solution (e.g., phosphate buffer) B Add prochiral ketone (1-(5-fluoropyridin-2-yl)ethan-1-one) A->B C Add amine donor (e.g., (S)-α-methylbenzylamine) B->C D Add co-solvent (e.g., toluene) C->D E Add ω-transaminase catalyst D->E F Incubate at controlled temperature and pH with stirring E->F G Separate aqueous and organic phases F->G H Extract aqueous phase with organic solvent G->H I Combine organic layers and dry H->I J Purify by distillation or chromatography I->J K Determine yield J->K L Determine enantiomeric excess (chiral HPLC/GC) J->L

Caption: Workflow for the biocatalytic synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine.

Materials:

  • 1-(5-fluoropyridin-2-yl)ethan-1-one

  • (S)-α-methylbenzylamine (or other suitable amine donor)

  • ω-Transaminase from Vibrio fluvialis (commercial preparation or whole-cell biocatalyst)

  • Toluene

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP) cofactor (if not already in the enzyme preparation)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a biphasic system consisting of phosphate buffer and toluene.

    • Add 1-(5-fluoropyridin-2-yl)ethan-1-one to the reaction mixture.

    • Add the amine donor, (S)-α-methylbenzylamine, in a suitable molar excess.

    • If required, add the PLP cofactor.

    • Initiate the reaction by adding the ω-transaminase preparation.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously to ensure efficient mixing of the two phases.

    • Maintain the temperature and pH at the optimal conditions for the specific enzyme preparation (e.g., 30-40 °C, pH 7.5-8.5).

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the conversion of the ketone substrate is complete or has reached a plateau.

  • Work-up and Isolation:

    • Once the reaction is complete, separate the aqueous and organic layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the product.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield pure (S)-1-(5-fluoropyridin-2-yl)ethanamine.

Causality Behind Experimental Choices:

  • Two-Phase System: The use of an immiscible organic solvent like toluene helps to shift the reaction equilibrium towards the product by extracting the hydrophobic acetophenone byproduct from the aqueous phase, thereby preventing enzyme inhibition.[8]

  • Amine Donor: (S)-α-methylbenzylamine is often an effective amine donor for (S)-selective transaminases. Other amine donors like isopropylamine can also be used, which generates acetone as a byproduct that can be easily removed.

  • pH and Temperature Control: Transaminases are pH and temperature-sensitive enzymes. Maintaining optimal conditions is crucial for achieving high catalytic activity and stability.

Protocol 2: Conceptual Asymmetric Hydrogenation of N-(5-fluoropyridin-2-yl)ethan-1-imine

Diagram: Asymmetric Hydrogenation Reaction Pathway

G A Prochiral Imine N-(5-fluoropyridin-2-yl)ethan-1-imine E Reaction under H₂ pressure A->E B Chiral Catalyst (e.g., [Ir(COD)Cl]₂ + Chiral Ligand) B->E C H₂ Source C->E D Solvent D->E F (S)-1-(5-Fluoropyridin-2-yl)ethanamine E->F

Caption: Conceptual pathway for asymmetric hydrogenation of the prochiral imine.

Materials:

  • N-(5-fluoropyridin-2-yl)ethan-1-imine (to be prepared from 1-(5-fluoropyridin-2-yl)ethan-1-one and a nitrogen source like ammonia or an ammonium salt)

  • Chiral catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., a chiral P,N-ligand like SIPHOX or a chiral diphosphine ligand)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst precursor and the chiral ligand.

    • Add the anhydrous, degassed solvent and stir the mixture at room temperature to form the active catalyst complex.

  • Hydrogenation Reaction:

    • Add a solution of the N-(5-fluoropyridin-2-yl)ethan-1-imine substrate in the same solvent to the catalyst solution.

    • Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired H₂ pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a specific temperature (e.g., room temperature to 50 °C) for the required time.

    • Monitor the reaction progress by analyzing aliquots for substrate consumption.

  • Work-up and Isolation:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the enantioenriched amine.

Causality Behind Experimental Choices:

  • Chiral Ligand: The choice of chiral ligand is paramount as it dictates the stereochemical outcome of the hydrogenation by creating a chiral environment around the metal center.

  • Hydrogen Pressure and Temperature: These parameters influence the reaction rate and can sometimes affect the enantioselectivity. Optimization is often required for a new substrate.

  • Solvent: The solvent can affect the solubility of the substrate and catalyst, as well as the stability and activity of the catalyst.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common method. The chiral amine is typically derivatized with a chiral or achiral reagent to form diastereomers or a more volatile/detectable compound, which are then separated on a chiral stationary phase column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers or their diastereomeric derivatives, allowing for the determination of the ee by integration of the corresponding signals.[10]

  • Fluorescence-Based Assays: High-throughput methods using fluorescent probes that interact differently with each enantiomer are also emerging.[11][12][13]

Conclusion and Future Perspectives

Both biocatalytic transamination and asymmetric hydrogenation are powerful strategies for the synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine. The biocatalytic approach, particularly with ω-transaminases, has been well-demonstrated to provide excellent yields and enantioselectivities under mild, environmentally friendly conditions.[4][5] The development of robust, immobilized enzymes further enhances the industrial applicability of this method through continuous flow processes and catalyst recycling.

Asymmetric hydrogenation remains a viable and versatile alternative, with the potential for high turnover numbers and broad substrate scope.[7][9] Future research may focus on the development of more efficient and selective catalysts specifically tailored for heteroaromatic imines. The continued evolution of both biocatalytic and chemocatalytic methods will undoubtedly provide even more efficient and sustainable routes to this and other valuable chiral amines for the pharmaceutical industry.

References

  • Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. (n.d.). ResearchGate. Retrieved from [Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021, February 26). Semantic Scholar. Retrieved from [Link]

  • Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. (2017, December 12). National Institutes of Health. Retrieved from [Link]

  • Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. (2020, November 23). ACS Publications. Retrieved from [Link]

  • 1-(5-fluoropyridin-2-yl)ethanamine (CAS 915720-57-9). (2026, March 10). ChemContract Research. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. (2021, June 14). National Institutes of Health. Retrieved from [Link]

  • Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S). (2016, October 4). Almac. Retrieved from [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers. Retrieved from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020, July 15). National Institutes of Health. Retrieved from [Link]

  • Organocatalytic asymmetric transfer hydrogenation of imines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Asymmetric hydrogenation of imines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)-sudapyridine enabled by dynamic kinetic resolution-asymmetric transfer hydrogenation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016, August 26). University of Birmingham. Retrieved from [Link]

  • Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Yale University. Retrieved from [Link]

  • Determination of Enantiomeric Excess by Fluorescence-Detected Circular Dichroism. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chiral DMAP Catalysts in Asymmetric Synthesis. (n.d.). Michigan State University. Retrieved from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (n.d.). OUCI. Retrieved from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Yale University. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. (2015, June 11). National Institutes of Health. Retrieved from [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocol for (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride

Executive Summary The synthesis of chiral amines remains an active area of synthetic exploration and development due to their ubiquity in biologically active molecules and pharmaceutical active pharmaceutical ingredients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral amines remains an active area of synthetic exploration and development due to their ubiquity in biologically active molecules and pharmaceutical active pharmaceutical ingredients (APIs)[1]. (S)-1-(5-Fluoropyridin-2-yl)ethanamine is a highly versatile chiral building block. Isolating this compound as a dihydrochloride salt (CAS: 1208893-73-5) ensures long-term stability, prevents atmospheric CO₂ degradation (carbamate formation), and provides a highly crystalline form suitable for enantiomeric excess (ee) upgrading.

This application note details a scalable, three-stage synthetic protocol leveraging Ellman’s chiral auxiliary ((S)-(-)-tert-butanesulfinamide). The methodology avoids the need for hazardous transition-metal catalysts or high-pressure asymmetric hydrogenation, utilizing instead a highly diastereoselective hydride reduction that has been successfully scaled up to support API manufacturing[2].

Mechanistic Rationale & Experimental Design

The protocol is engineered as a self-validating system where each step includes specific In-Process Controls (IPCs) to guarantee the integrity of the downstream sequence.

Stage 1: Condensation Ellman's sulfinamide undergoes condensation easily onto ketones in the presence of a Lewis acid and desiccant, such as titanium(IV) ethoxide[1]. Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the N-sulfinyl ketimine. 2-Methyltetrahydrofuran (2-MeTHF) is selected as the solvent over THF due to its superior phase-separation properties during the aqueous quench of titanium salts.

Stage 2: Diastereoselective Reduction The choice of reducing agent is strictly causal to the desired stereochemical outcome. A closed transition state is involved in N-sulfinyl imine reduction with coordinating reducing agents, such as NaBH₄[3]. The sulfinyl oxygen in this transition state participates in hydride delivery[3]. The sodium ion chelates both the sulfinyl oxygen and the imine nitrogen, locking the conformation into a rigid six-membered ring. Hydride is then delivered stereospecifically to the Re-face of the imine, yielding the (Sₛ,S)-diastereomer.

Stage 3: Deprotection and Salt Formation Acidic cleavage of the sulfinyl group using anhydrous HCl in 1,4-dioxane generates the primary amine. Because the molecule contains both a basic pyridine nitrogen and a primary amine, it readily forms a dihydrochloride salt. Crystallization of this salt from an ethanol/MTBE antisolvent system purges trace (R)-enantiomers, upgrading the optical purity to >99% ee.

SynthesisWorkflow SM 1-(5-Fluoropyridin-2-yl)ethanone + (S)-tert-Butanesulfinamide Step1 Step 1: Condensation Ti(OEt)4, 2-MeTHF, 70°C SM->Step1 Imine N-Sulfinyl Ketimine Intermediate (In-process HPLC >98% conversion) Step1->Imine H2O Removal Step2 Step 2: Diastereoselective Reduction NaBH4, -45°C to 0°C Imine->Step2 Closed TS Model Sulfinamide (Ss,S)-Sulfinamide Intermediate (dr > 95:5) Step2->Sulfinamide Hydride Delivery Step3 Step 3: Deprotection & Salt Formation 4M HCl in Dioxane, MeOH Sulfinamide->Step3 Acidic Cleavage API (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride Step3->API Crystallization >99% ee

Figure 1: Three-stage synthetic workflow for (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

TSModel Imine N-Sulfinyl Imine TS Closed 6-Membered Transition State Imine->TS Coordination NaBH4 NaBH4 NaBH4->TS Boron-Oxygen Chelation Product (Ss,S)-Diastereomer TS->Product Re-face Hydride Attack

Figure 2: Mechanistic rationale for diastereoselective hydride delivery via a closed transition state.

Step-by-Step Experimental Protocols

Step 1: Condensation (Imine Formation)
  • Charge: To a dry, nitrogen-purged reactor, charge 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq).

  • Solvation: Add anhydrous 2-MeTHF (5 volumes) and initiate stirring.

  • Activation: Slowly add Titanium(IV) ethoxide (2.0 eq). Caution: Mild exotherm.

  • Reaction: Heat the mixture to 70°C for 12–16 hours.

  • IPC: Sample for HPLC. Proceed only when ketone conversion is ≥98%.

  • Quench (Critical Step): Cool the reactor to 20°C. Vigorously stir (>300 rpm) and add a volume of brine equal to the volume of Ti(OEt)₄ dropwise. Causality: Rapid stirring during the aqueous quench forces the precipitating TiO₂ to agglomerate into granular, filterable particles rather than a highly viscous gel.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with 2-MeTHF (2 × 2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (S,E)-N-(1-(5-fluoropyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Reduction
  • Solvation: Dissolve the crude N-sulfinyl ketimine in anhydrous 2-MeTHF (10 volumes) under nitrogen.

  • Cooling: Cool the reactor to -45°C. Causality: Maintaining -45°C maximizes the rigidity of the closed transition state, ensuring the diastereomeric ratio (dr) remains >95:5.

  • Reduction: Add NaBH₄ (1.5 eq) in three equal portions over 45 minutes to control hydrogen gas evolution and exotherm.

  • Maturation: Slowly warm the reaction to 0°C over 2 hours.

  • IPC: Sample for HPLC to confirm the disappearance of the imine. Check dr via ¹H-NMR or chiral HPLC.

  • Quench: Slowly quench with saturated aqueous NH₄Cl (5 volumes).

  • Extraction: Separate the phases. Extract the aqueous layer with 2-MeTHF (1 × 3 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude (Sₛ,S)-sulfinamide.

Step 3: Deprotection and Salt Formation
  • Solvation: Dissolve the crude sulfinamide in Methanol (3 volumes).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (3.0 eq) at 20°C. Stir for 2 hours.

  • IPC: Sample for HPLC to ensure complete cleavage of the sulfinyl group.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove methanol and dioxane. Re-dissolve the residue in absolute Ethanol (3 volumes).

  • Crystallization: Heat to 50°C to achieve a homogeneous solution. Slowly add Methyl tert-butyl ether (MTBE) (6 volumes) as an antisolvent. Cool the mixture to 0°C at a rate of 10°C/hour.

  • Isolation: Filter the resulting white crystalline solid. Wash with cold MTBE and dry under vacuum at 40°C to afford (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

Quantitative Data & Process Parameters

Process StepReagents / EquivalentsTemperatureCritical Process Parameter (CPP)Expected Yield / Purity
1. Condensation Ketone (1.0), (S)-Sulfinamide (1.1), Ti(OEt)₄ (2.0)70°CComplete water scavenging to drive equilibrium; Agglomeration of TiO₂>90% (Crude), >98% Conversion
2. Reduction NaBH₄ (1.5)-45°C to 0°CTemperature control during exothermic hydride addition85-90%, dr > 95:5
3. Deprotection 4M HCl in Dioxane (3.0)20°CControlled cooling and antisolvent addition during crystallization80-85% (Global), >99% ee

References

  • Sen, S. (2025). Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. (2023). Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC - National Institutes of Health. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (S)-1-(5-Fluoropyridin-2-yl)ethanamine during coupling reactions

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation when working with highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation when working with highly activated chiral building blocks.

Here, we address a critical and notoriously difficult challenge: Preventing the racemization of (S)-1-(5-Fluoropyridin-2-yl)ethanamine during coupling reactions.

Mechanistic Causality: Why Does This Amine Racemize?

To solve the problem, we must first understand the molecular physics driving it. (S)-1-(5-Fluoropyridin-2-yl)ethanamine is not a standard aliphatic amine; it is a highly electron-deficient benzylic-type amine.

The α -proton (the hydrogen attached to the chiral center) is flanked by a methyl group, an amine group, and a 5-fluoropyridin-2-yl ring. The pyridine ring exerts a strong electron-withdrawing resonance effect, which is further amplified by the inductive pull of the fluorine atom at the 5-position. This dramatically lowers the pKa of the α -proton.

When you subject this amine to standard coupling conditions, two primary racemization pathways emerge:

  • Base-Catalyzed Deprotonation (Amide Coupling): During amide bond formation, the use of strong organic bases (like DIPEA or TEA) can deprotonate the α -position of the transient Schiff base or the newly formed amide. This forms a planar aza-allyl anion or enolate intermediate. Upon reprotonation, stereochemical information is permanently lost, resulting in a racemic mixture[1].

  • β -Hydride Elimination (C-N Cross-Coupling): In Buchwald-Hartwig aminations, standard Palladium catalysts can insert into the N-H bond and undergo rapid β -hydride elimination. This forms an achiral imine intermediate bound to the metal. Re-insertion of the hydride occurs without facial selectivity, destroying the chiral center[2].

Mechanism cluster_amide Amide Coupling Pathway cluster_cn C-N Cross-Coupling Pathway A (S)-1-(5-Fluoropyridin-2-yl)ethanamine B Strong Base (e.g., DIPEA) Deprotonation A->B Excess Base E Pd Catalyst β-Hydride Elimination A->E Pd Catalysis C Aza-allyl / Enolate Intermediate (Planar) B->C -H+ D Racemic Amide Product C->D +H+ (Non-selective) F Imine Intermediate (Loss of Chirality) E->F -H2 G Racemic N-Aryl Product F->G +H2 (Non-selective)

Mechanistic pathways of racemization for (S)-1-(5-Fluoropyridin-2-yl)ethanamine during coupling.

Troubleshooting Guides & FAQs

Q1: I am using standard HATU/DIPEA conditions for amide coupling, but my product is partially racemic. How can I fix this? A1: Your base is too strong. DIPEA has an aqueous pKa of ~10.5, which is basic enough to deprotonate the highly acidic α -proton of your activated amine/amide system. You must switch to a milder, less basic alternative such as N-Methylmorpholine (NMM, pKa ~7.4) or 2,6-Lutidine (pKa ~6.6). NMM is frequently the base of choice in process chemistry to suppress racemization while maintaining sufficient nucleophilicity for the coupling cycle[1].

Q2: Are there coupling reagents that don't require any base at all? A2: Yes. If adjusting the base does not fully resolve the epimerization, transition to base-free coupling reagents.3 that operate under extremely mild conditions without the need for exogenous bases[3]. Alternatively, DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can be used, as it forms active esters efficiently without requiring strong alkaline conditions.

Q3: I need to perform a Buchwald-Hartwig C-N cross-coupling with an aryl bromide. My Pd₂(dba)₃ / BINAP system completely racemizes the amine. What is the alternative? A3: Palladium is fundamentally incompatible with this specific substrate due to the rapid β -hydride elimination pathway. You must switch the metal center.2 stabilized by bidentate bipyridine ligands (e.g., Ni(OAc)₂-dtbbpy) effectively suppress the dehydrogenation/hydrogenation cycle. When combined with a mild organic base, this Ni-system allows for stereoretentive C-N coupling[2].

Q4: Does the order of reagent addition matter in amide coupling? A4: Absolutely. Never mix the chiral amine, carboxylic acid, coupling reagent, and base all at once. You must pre-activate the carboxylic acid with the coupling reagent and base at low temperatures (0–5 °C) before adding the chiral amine. This minimizes the time the chiral amine is exposed to excess base and unreacted coupling intermediates, thereby closing the kinetic window for racemization.

Quantitative Data: Reagent & Base Selection

To facilitate rapid decision-making, reference the tables below to select the optimal base and coupling reagent for (S)-1-(5-Fluoropyridin-2-yl)ethanamine.

Table 1: Base Selection Profile for Amide Coupling
BaseAqueous pKaSteric HindranceRacemization RiskRecommendation for this Amine
TEA (Triethylamine)10.75ModerateCritical Do not use.
DIPEA (Hunig's Base)10.50HighHigh Avoid if possible.
NMM (N-Methylmorpholine)7.38LowLow Primary Choice.
2,6-Lutidine 6.60HighVery Low Excellent for highly sensitive cases.
Table 2: Coupling Reagent Compatibility
Coupling ReagentActivation MechanismBase RequirementSuitability for Chiral Pyridyl Amines
HATU / HBTU Uronium / GuanidiniumRequires strong base (DIPEA)Poor (High risk of epimerization)
EDC / HOBt Carbodiimide + Active EsterCompatible with mild bases (NMM)Good (If temperature is controlled)
DMTMM Triazine active esterBase-free / In-situ NMMExcellent
Ynamides α -acyloxyenamidesBase-freeOptimal (Racemization-free)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to ensure that if a deviation occurs, it is caught before proceeding to the next step.

Protocol A: Stereoretentive Amide Bond Formation (EDC/HOBt/NMM Method)

This protocol utilizes a mild base and a pre-activation strategy to kinetically favor amidation over α -deprotonation.

Step 1: Pre-Activation (Validation Checkpoint)

  • Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under inert atmosphere (N₂/Ar).

  • Add N-Methylmorpholine (NMM) (1.2 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) in portions over 10 minutes.

  • IPC Validation: Stir for 30 minutes at 0 °C. Pull a 10 µL aliquot, quench in methanol, and analyze via LCMS. Do not proceed until >95% of the acid is converted to the HOBt active ester.

Step 2: Amine Addition 5. Dissolve (S)-1-(5-Fluoropyridin-2-yl)ethanamine (1.05 equiv) in a minimal amount of anhydrous DCM. 6. Add the amine solution dropwise to the pre-activated ester mixture over 20 minutes, strictly maintaining the internal temperature below 5 °C. 7. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

Step 3: Workup & Final Validation 8. Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. 9. Final Validation: Purify via flash chromatography. Submit the purified product for Chiral HPLC analysis. Compare the enantiomeric excess (ee) of the product against the Certificate of Analysis (CoA) of the starting amine. A Δ ee of < 1% validates the protocol's success.

Protocol B: Stereoretentive C-N Cross-Coupling (Ni-Catalyzed)

This protocol replaces Pd with Ni to prevent β -hydride elimination[2].

  • In a nitrogen-filled glovebox, charge a vial with Ni(OAc)₂ (10 mol%), dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (12 mol%), and the aryl bromide (1.0 equiv).

  • Add anhydrous THF to achieve a 0.1 M concentration. Stir for 15 minutes to pre-form the catalyst complex.

  • Add (S)-1-(5-Fluoropyridin-2-yl)ethanamine (1.5 equiv) and a mild organic base (e.g., DABCO or 2,6-Lutidine, 2.0 equiv).

  • Seal the vial, remove from the glovebox, and irradiate with blue LEDs (if utilizing a photocatalytic dual-system) or heat to 60 °C depending on the specific aryl halide electronics.

  • IPC Validation: Monitor via achiral GC-MS or LCMS for the disappearance of the aryl bromide.

  • Upon completion, filter through a short pad of silica to remove Ni salts, concentrate, and validate chiral integrity via Chiral HPLC.

Optimization Decision Tree

Workflow Start Select Coupling Type Amide Amide Bond Formation Start->Amide CN C-N Cross-Coupling Start->CN Amide_Base Use Mild Base (NMM) or Base-Free (DMTMM/Ynamide) Amide->Amide_Base CN_Cat Avoid Pd Catalysts (Prevents β-hydride elimination) CN->CN_Cat Amide_Reagent Pre-activate Acid (EDC/HOBt at 0°C) Amide_Base->Amide_Reagent Amide_Success Stereoretentive Amide Amide_Reagent->Amide_Success CN_Ni Use Ni(OAc)2-dtbbpy + Mild Organic Base CN_Cat->CN_Ni CN_Success Stereoretentive N-Aryl Amine CN_Ni->CN_Success

Decision tree for optimizing coupling conditions to prevent amine racemization.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Organic Process Research & Development URL:[Link]

  • Chiral Arylated Amines via C–N Coupling of Chiral Amines with Aryl Bromides Promoted by Light Source: University of Liverpool Repository URL:[Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis Source: Journal of the American Chemical Society (via Organic-Chemistry.org) URL:[Link]

Sources

Optimization

Troubleshooting solubility issues with (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

An in-depth guide to navigating the complexities of working with (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride. Technical Support Center: (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride Welcome to the tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of working with (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

Technical Support Center: (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride

Welcome to the technical support guide for (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with expert insights and practical solutions for common solubility challenges encountered with this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also anticipate and prevent future experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride that influence its solubility?

A1: Understanding the Salt Form is Key

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a molecule with two basic nitrogen centers: a primary aliphatic amine and a pyridine ring nitrogen. The "dihydrochloride" designation indicates that both of these basic centers have been reacted with hydrochloric acid to form a salt.[1][2] This is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a parent molecule, or Active Pharmaceutical Ingredient (API).[1][3]

The key properties to consider are:

  • Ionic Character: As a salt, the molecule is ionic. This high polarity is the primary reason for its enhanced solubility in polar solvents like water compared to its non-ionic "free base" form.[1][2]

  • pH-Dependent Solubility: The stability of the salt, and therefore its solubility in aqueous media, is highly dependent on pH. The protonated amine groups exist in equilibrium with their un-protonated (free base) forms. This equilibrium is dictated by the pKa of each basic center and the pH of the solution.[4][5][6]

  • Two pKa Values: The aliphatic amine is expected to have a pKa around 9-10, while the pyridine nitrogen's pKa will be lower, likely in the range of 3-5 (reduced from pyridine's typical ~5.2 due to the electron-withdrawing fluorine atom).[7] For the molecule to remain fully protonated and maximally soluble, the solution pH should ideally be at least 2 units below the lowest pKa value.

Troubleshooting Guide

The following troubleshooting workflow provides a systematic approach to diagnosing and solving solubility issues.

G cluster_start cluster_solvent cluster_aqueous Aqueous Solvent cluster_organic Organic Solvent start Solubility Issue Encountered solvent_type What is the solvent? start->solvent_type aq_q1 Is the pH of the solution at least 2 units below the lowest estimated pKa (~pH 3-5)? solvent_type->aq_q1 Aqueous (Water, Buffer) org_q1 Is the solvent polar (e.g., DMSO, DMF, Methanol)? solvent_type->org_q1 Organic aq_a1_no Action: Lower the pH. Use dilute HCl or a low pH buffer (e.g., citrate, pH 3). aq_q1->aq_a1_no No / Unsure aq_q2 Does the buffer contain high concentrations of chloride ions? aq_q1->aq_q2 Yes aq_a1_no->aq_q2 aq_a2_yes Problem: Common-Ion Effect. Action: Switch to a non-chloride buffer (e.g., citrate, phosphate, sulfate). aq_q2->aq_a2_yes Yes aq_q3 Consider Gentle Warming (e.g., 30-40°C) or Sonication aq_q2->aq_q3 No org_a1_no Problem: Polarity Mismatch. Salts are insoluble in non-polar solvents (DCM, Toluene, Hexane). Action: Convert to free base. org_q1->org_a1_no No org_q2 Is complete solubility required? org_q1->org_q2 Yes org_a2_no Note: May form a fine suspension in moderately polar solvents like Ethanol or IPA. org_q2->org_a2_no No (Suspension OK) org_a2_yes Action: Convert to the free base form for optimal solubility in a wider range of organic solvents. org_q2->org_a2_yes Yes

Caption: Troubleshooting workflow for solubility issues.
Q2: My compound is not dissolving in water or a neutral buffer (e.g., PBS pH 7.4). What's happening and how do I fix it?

A2: The Issue is Almost Always pH

  • Causality: At neutral or basic pH, you are titrating the protonated amine groups. As the pH rises above the pKa of the pyridine and then the aliphatic amine, the compound loses its protons, converting it to the neutral (and significantly less water-soluble) free base form. This causes the compound to precipitate out of solution. According to Le Châtelier's Principle, adding a base (OH⁻ ions) removes H₃O⁺, shifting the dissolution equilibrium to the left, favoring the solid, undissolved salt.[4]

  • Solution: To achieve and maintain solubility, you must keep the solution pH low enough to ensure both nitrogen centers remain protonated.

    • Immediate Fix: Add dilute acid (e.g., 0.1 M HCl) dropwise to your suspension until the solid dissolves. Monitor the pH to ensure it is acidic (ideally pH < 4).

    • Best Practice: Do not use water or neutral buffers. Prepare your stock solutions and conduct your experiments in a buffer system with a pH safely below the lowest pKa. A citrate buffer at pH 3 is an excellent starting point.

Q3: I've acidified my solution, but I'm still seeing poor solubility. What else could be the problem?

A3: Suspect the Common-Ion Effect

  • Causality: The "dihydrochloride" salt exists in a solubility product equilibrium (Ksp). If the solvent already contains a high concentration of chloride ions (the "common ion"), this equilibrium can be suppressed, leading to lower-than-expected solubility even at the correct pH.[1][8] This can be a factor if you are using concentrated HCl to adjust pH or working with certain cell culture media that have high chloride content.

  • Solution:

    • Change your acid/buffer: If you used HCl to acidify, try a different acid like sulfuric or phosphoric acid.

    • Switch to a non-chloride buffer system: Use a buffer prepared from a different acid, such as a citrate buffer (citric acid/sodium citrate) or a phosphate buffer (at a low pH).

Q4: The compound won't dissolve in my organic solvent (DCM, Ethyl Acetate, Toluene). Why not?

A4: A Fundamental Polarity Mismatch

  • Causality: Salts are highly polar and ionic. Non-polar or moderately polar organic solvents cannot effectively solvate the charged ions, resulting in very low solubility.[9][10] While some solubility might be achieved in highly polar organic solvents like DMSO or methanol, it is often limited.

  • Solution: Convert to the Free Base. To dissolve the compound in a typical organic solvent, you must convert it back to its neutral, non-polar free base form. This is a standard acid-base extraction procedure. A detailed protocol is provided below.

Solvent TypeCompound FormExpected SolubilityRationale
Acidic Aqueous (pH < 4) Dihydrochloride Salt (Protonated)High The ionic salt form is fully stable and interacts favorably with polar water molecules.[1]
Neutral/Basic Aqueous (pH > 6) Free Base (Neutral)Very Low Deprotonation leads to the much less polar free base, which is poorly soluble in water and may precipitate.[5][11]
Polar Aprotic (DMSO, DMF) Dihydrochloride SaltModerate to High These solvents have high dielectric constants and can solvate ions to some extent.
Polar Protic (Methanol, Ethanol) Dihydrochloride SaltLow to Moderate May form suspensions or dissolve at low concentrations.[12]
Non-Polar (DCM, Toluene, Hexane) Dihydrochloride SaltInsoluble The non-polar solvent cannot overcome the lattice energy of the ionic salt.[9][10]
Non-Polar (DCM, Toluene, Hexane) Free BaseHigh The neutral, organic-like free base is readily solvated by non-polar solvents.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol ensures maximum solubility and stability in an aqueous environment.

  • Target Concentration: Determine the desired final concentration of your stock solution (e.g., 10 mM).

  • Solvent Selection: Prepare a 50 mM sodium citrate buffer and adjust the pH to 3.0 using citric acid or sodium hydroxide.

  • Weighing: Accurately weigh the required amount of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride in a suitable vial.

  • Dissolution: Add the citrate buffer (pH 3.0) to the vial to achieve the target concentration.

  • Mixing: Vortex the solution vigorously. If dissolution is slow, gentle warming (30-40°C) in a water bath or sonication for 5-10 minutes can be applied.

  • Verification: Ensure the solution is clear and free of any visible precipitate before use.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C for long-term stability.

Protocol 2: Conversion of Dihydrochloride Salt to Free Base

This protocol is essential for applications requiring solubility in non-polar organic solvents.

  • Initial Dissolution: Dissolve the dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Basification: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution. Add the basic solution slowly to the separatory funnel until the aqueous phase has a pH > 10 (verify with pH paper). This neutralizes the HCl and deprotonates the amine groups.

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate fully. The organic layer now contains the neutral free base.

  • Collection: Drain the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate).

  • Washing & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Then, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, typically as an oil or solid. The isolated free base can now be readily dissolved in your desired organic solvent.[13]

References

  • Ralston, A. W., Harwood, H. J., & Selby, W. M. (1941). Solubilities of high molecular weight primary aliphatic amine hydrochlorides in ethanol. Journal of the American Chemical Society, 63(6), 1598-1600. Retrieved from [Link]

  • Kozikov, A., et al. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. Pharmaceuticals. Retrieved from [Link]

  • Frenkel, O. (2018). Solving solubility issues in modern APIs. Teva API. Retrieved from [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. Retrieved from [Link]

  • Harwood, H. J., Ralston, A. W., & Selby, W. M. (1940). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 62(4), 978-979. Retrieved from [Link]

  • Solubility and chemical quantification of APIs/drugs. (n.d.). Emmace. Retrieved from [Link]

  • Zhang, C., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis.
  • Sciencemadness.org community discussion. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128.
  • Kowski, K., & Sadowski, G. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2153-2160. Retrieved from [Link]

  • Hayashi, K., et al. (1966). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 30(4), 378-384.
  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).
  • ResearchGate community discussion. (2012). How to make a salt of a novel compound?. Retrieved from [Link]

  • Scribd document on amine reactions. (n.d.). Experiment 6: Reaction of Amines. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • (S)-1-(5-fluoropyridin-2-yl)ethanaMine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Sciencemadness.org community discussion. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • ResearchGate community discussion. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 95(22), 1818-1823.
  • PubChem Compound Summary for CID 53232451. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(5 -fluoropyridin-2-yl)ethanamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification and Scale-Up of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification and scale-up of (S)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification and scale-up of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride. Our focus is on delivering practical, field-proven insights to overcome common challenges and ensure the consistent production of this critical chiral intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the crystallization and purification of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

Q1: What is the most critical factor in obtaining a crystalline solid of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride instead of an oil?

A1: The most critical factor is controlling the rate of supersaturation. "Oiling out," or liquid-liquid phase separation, often occurs when the solution becomes supersaturated too quickly or at a temperature where the solute's solubility is exceeded, but nucleation and crystal growth are kinetically hindered.[1][] To avoid this, a slow, controlled cooling rate is paramount. Additionally, the choice of solvent is crucial; a system where the dihydrochloride salt has moderate solubility at elevated temperatures and low solubility at room or sub-zero temperatures is ideal.

Q2: Which solvent systems are recommended for the crystallization of this dihydrochloride salt?

A2: For amine hydrochloride salts, polar protic solvents are generally a good starting point. Based on general principles for similar compounds, isopropanol (IPA), ethanol, or methanol, often with a small amount of water, can be effective.[3] The water can aid in dissolving the salt at higher temperatures, while the alcohol promotes crystallization upon cooling. Anti-solvent crystallization is also a viable technique, where a less polar, miscible solvent like methyl tert-butyl ether (MTBE) or heptane is slowly added to a solution of the salt in a more polar solvent to induce precipitation.[]

Q3: How can I improve the chiral purity of my (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride?

A3: If the initial enantiomeric excess (ee) of the free amine is insufficient, direct crystallization of the dihydrochloride salt may not be enough to achieve high chiral purity. In such cases, a classical resolution using a chiral acid to form diastereomeric salts is recommended.[3] These diastereomers will have different solubilities, allowing for separation by fractional crystallization. Once the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiopure free amine, which can then be converted to the dihydrochloride salt.

Q4: What are the key considerations when scaling up the crystallization process?

A4: Scaling up a crystallization process requires careful attention to several factors that may differ from the lab scale.[3][4] These include:

  • Heat and Mass Transfer: Larger volumes have different heating and cooling dynamics. The cooling profile must be carefully controlled to mimic the optimal lab-scale conditions.

  • Mixing: The type of agitator, agitation speed, and vessel geometry all impact mixing efficiency, which in turn affects supersaturation and crystal growth.

  • Seeding Strategy: A well-defined seeding protocol with a specific amount of seed crystals of the desired polymorphic form is crucial for reproducibility on a larger scale.

Q5: Are there known polymorphs of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride?

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the purification and scale-up of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

Problem 1: "Oiling Out" - Formation of a Liquid Instead of a Crystalline Solid

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to:

  • High Supersaturation Rate: Rapid cooling or fast addition of an anti-solvent can lead to a high degree of supersaturation where the solute's concentration exceeds its solubility limit at a temperature where it exists as a supercooled liquid.[1][]

  • Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point of the solid and favoring the formation of an oil.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at lower temperatures, or the boiling point of the solvent may be higher than the melting point of the solute.

Solutions:

Solution Underlying Principle Success Indicator
Reduce Cooling Rate Allows for controlled nucleation and crystal growth within the metastable zone, preventing the system from becoming too supersaturated.Formation of a crystalline solid instead of an oil.
Dilute the Solution Reduces the concentration of the solute, thereby lowering the supersaturation level at any given temperature.Crystallization occurs at a lower temperature without oiling out.
Change Solvent System A less effective solvent (in which the compound is less soluble) will promote crystallization at a higher temperature.Formation of a stable crystalline solid.
Introduce Seed Crystals Provides a template for crystal growth, bypassing the need for primary nucleation which can be kinetically slow and lead to oiling out.Crystallization initiates at the seeding temperature, leading to a controlled crystal growth.

Troubleshooting Workflow for "Oiling Out"

G start Problem: Oiling Out Occurs check_concentration Is the solution highly concentrated? start->check_concentration action_dilute Dilute with more solvent and re-cool slowly. check_concentration->action_dilute Yes check_cooling Was the cooling rate rapid? check_concentration->check_cooling No end_success Success: Crystalline product obtained. action_dilute->end_success action_slow_cool Repeat with a slower, controlled cooling profile. check_cooling->action_slow_cool Yes check_solvent Is the solvent system appropriate? check_cooling->check_solvent No action_slow_cool->end_success action_change_solvent Screen for alternative solvents or anti-solvents. check_solvent->action_change_solvent No action_seed Introduce seed crystals at the onset of cloudiness. check_solvent->action_seed Yes end_fail Re-evaluate purification strategy. action_change_solvent->end_fail action_seed->end_success

Caption: Troubleshooting logic for addressing "oiling out".

Problem 2: Low Yield of Crystalline Product

Cause:

  • Incomplete Crystallization: The final temperature may not be low enough, or the holding time at the final temperature is too short.

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Losses During Transfer and Filtration: Mechanical losses can be significant, especially at a smaller scale.

Solutions:

Solution Underlying Principle Success Indicator
Optimize Final Temperature and Time Maximizes the precipitation of the product by taking advantage of its lower solubility at colder temperatures.Increased weight of the isolated crystalline product.
Reduce Solvent Volume Ensures that the solution becomes sufficiently supersaturated upon cooling to drive crystallization to completion.Higher recovery of the product in the solid phase.
Cool the Mother Liquor Further Can induce the crystallization of a second crop of the product, increasing the overall yield.Additional product is isolated from the filtrate.
Optimize Filtration and Washing Using a minimal amount of cold solvent to wash the filter cake prevents the dissolution of the product.The filtrate remains clear after washing, and the product weight is maximized.
Problem 3: Poor Chemical Purity of the Isolated Dihydrochloride Salt

Cause:

  • Incomplete Reaction: Unreacted starting materials from the synthesis of the free amine may be carried through.

  • Side-Products: The synthesis of the free amine, often via reductive amination or other methods, can generate side-products that have similar properties to the desired product.

  • Occlusion of Impurities: During rapid crystallization, impurities can be trapped within the crystal lattice.

Solutions:

Solution Underlying Principle Success Indicator
Recrystallization The desired compound is dissolved in a hot solvent and allowed to cool slowly, leaving the impurities behind in the mother liquor.Improved purity as determined by analytical techniques such as HPLC or NMR.
Slurry in a Suitable Solvent The solid is stirred in a solvent in which it is sparingly soluble. This allows for the dissolution and removal of more soluble impurities.Increased purity of the solid material after filtration.
Optimize Reaction Conditions A cleaner reaction will result in a crude product with fewer impurities, making purification easier.Higher initial purity of the crude product, requiring fewer purification steps.

Protocol: Recrystallization of (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride

  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, add the crude (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride. Add a minimal amount of a suitable solvent (e.g., isopropanol/water 95:5 v/v) to just cover the solid.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If the solid does not dissolve completely, add small portions of the solvent until a clear solution is obtained.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (2-8 °C) for at least one hour to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Problem 4: Inconsistent Chiral Purity

Cause:

  • Racemization: The free amine may be susceptible to racemization under certain conditions (e.g., harsh pH, high temperature).

  • Incomplete Chiral Resolution: If a classical resolution step is used, the separation of diastereomers may be incomplete.

  • Contamination with the other Enantiomer: Cross-contamination can occur if equipment is not properly cleaned between batches of different enantiomers.

Solutions:

Solution Underlying Principle Success Indicator
Optimize pH and Temperature Milder conditions during work-up and purification can prevent the racemization of the chiral center.Consistent enantiomeric excess (ee) of the final product.
Recrystallize the Diastereomeric Salt Multiple recrystallizations of the diastereomeric salt can improve its diastereomeric purity, leading to a higher ee of the final amine.Increased diastereomeric excess of the salt and consequently higher ee of the amine.
Implement Strict Cleaning Procedures Ensures that there is no residual of the unwanted enantiomer from previous runs.Consistently high enantiomeric purity in every batch.

Analytical Workflow for Chiral Purity Determination

G start Sample of (S)-1-(5-Fluoropyridin-2-yl)ethanamine hplc Chiral HPLC Analysis start->hplc column Chiral Stationary Phase (e.g., polysaccharide-based) hplc->column mobile_phase Mobile Phase (e.g., Hexane/Ethanol with additive) hplc->mobile_phase detection UV Detection hplc->detection integration Integrate Peaks of (S) and (R) Enantiomers detection->integration calculation Calculate Enantiomeric Excess (ee%) integration->calculation result Report Chiral Purity calculation->result

Caption: General workflow for determining chiral purity via HPLC.

III. References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride Crystallization

Welcome to the Technical Support Center for the isolation and purification of (CAS: 1208893-73-5)[1]. This chiral amine is a highly valued building block in pharmaceutical synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (CAS: 1208893-73-5)[1]. This chiral amine is a highly valued building block in pharmaceutical synthesis. However, its dihydrochloride salt form presents unique crystallization challenges, particularly concerning the rejection of its (R)-enantiomer, des-fluoro impurities, and the prevention of liquid-liquid phase separation (oiling out).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic causality behind each step, providing you with a self-validating framework to ensure your crystallization process is robust, scalable, and highly pure.

Part 1: Core Principles of Chiral Amine Hydrochloride Crystallization

The crystallization of chiral amine hydrochlorides is governed by the delicate balance between thermodynamic solubility and crystallization kinetics. Because the dihydrochloride salt of 1-(5-fluoropyridin-2-yl)ethanamine possesses high lattice energy, rapid supersaturation often leads to the kinetic entrapment of structurally similar impurities (such as the des-fluoro analog) within the growing crystal lattice.

Furthermore, achieving >99.5% enantiomeric excess (ee) requires operating strictly within the single-enantiomer solubility domain. By utilizing a controlled, seed-induced cooling profile combined with Ostwald ripening, we exploit the [2]. This ensures that the thermodynamically stable, pure (S)-enantiomer is isolated while impurities remain partitioned in the mother liquor.

Part 2: Troubleshooting Guides & FAQs

Q1: My final product has high levels of the (R)-enantiomer impurity (low ee). How do I fix this?

  • Root Cause: Rapid supersaturation causes kinetic entrapment of the (R)-isomer, or the crystallization is occurring in a thermodynamic region where a solid solution or racemic compound forms.

  • Solution: Implement a seed-induced slow cooling profile with a prolonged isothermal aging step. Mechanistically, cyclic or prolonged isothermal aging promotes Ostwald ripening. During this process, smaller, less pure crystals preferentially dissolve, and the thermodynamically stable, pure (S)-enantiomer crystals grow, thereby [3].

  • Actionable Step: Seed the solution at 55°C with 0.5 wt% pure (S)-enantiomer. Hold isothermally for 2 hours before initiating further cooling.

Q2: I am observing an "oiling out" (Liquid-Liquid Phase Separation) instead of crystal formation. What is causing this?

  • Root Cause: The concentration of the anti-solvent (e.g., Ethyl Acetate) is too high before nucleation occurs. This pushes the thermodynamic state of the system into the metastable liquid-liquid binodal curve rather than the solid-liquid crystallization boundary.

  • Solution: Adjust the primary solvent ratio and ensure nucleation is established before adding the anti-solvent.

  • Actionable Step: Use a 90:10 Isopropanol/Water (v/v) mixture for initial dissolution. Do not begin the Ethyl Acetate anti-solvent addition until a stable seed bed is visually confirmed.

Q3: How do I purge the des-fluoro and regioisomeric impurities?

  • Root Cause: Des-fluoro and 3-fluoro regioisomers have nearly identical spatial footprints to the target molecule, allowing them to easily substitute into the crystal lattice (forming a solid solution).

  • Solution: Shift the solvent system to exploit minor differences in solubility coefficients. The addition of a small amount of water (10%) to the alcoholic solvent disrupts the hydrogen-bonding network of the impurities slightly more than the target fluorinated compound, keeping the impurities dissolved in the mother liquor.

Q4: The final powder contains high residual inorganic salts and solvent.

  • Root Cause: Lack of polish filtration prior to crystallization and poor cake-washing dynamics.

  • Solution: Inorganic salts (e.g., NaCl, KCl from upstream synthesis) are insoluble in the Isopropanol/Water matrix. A hot polish filtration step is mandatory. For residual solvent, the wet cake must be washed with a displacement solvent rather than just dried.

Part 3: Standard Optimized Protocol (Self-Validating System)

This protocol is designed as a self-validating system. At critical junctures, the physical state of the system dictates whether to proceed, ensuring built-in quality control for [4].

Step 1: Dissolution Suspend crude (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride in 8 volumes of Isopropanol (IPA) and 1 volume of Water. Heat the reactor to 70°C under agitation.

  • Validation Check: The solution must become completely transparent. If solids persist after 15 minutes at 70°C, add IPA in 0.5-volume increments until absolute clarity is achieved.

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, jacketed crystallizer. This step removes insoluble inorganic particulates that can act as heterogeneous nucleation sites for impurities.

Step 3: Controlled Cooling & Seeding Cool the clarified solution to 55°C at a controlled rate of 0.5°C/min. Add 0.5 wt% of highly pure (>99.5% ee) (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride seeds.

  • Validation Check: Observe the seeds for 15 minutes. If the seeds dissolve completely, the solution is undersaturated; halt the process, distill off 10% of the solvent volume, and re-seed. If the seed bed remains stable and slightly expands (cloudiness increases), supersaturation is optimal. Proceed to Step 4.

Step 4: Anti-Solvent Addition Once the seed bed is validated, dose in 5 volumes of Ethyl Acetate (EtOAc) linearly over 2 hours while maintaining the temperature at 55°C.

Step 5: Cooling & Isothermal Aging Cool the slurry to 20°C at a rate of 0.2°C/min. Hold the slurry at 20°C for 4 hours. This isothermal aging allows Ostwald ripening to purge lattice-trapped impurities.

Step 6: Isolation & Washing Filter the slurry under a nitrogen atmosphere. Wash the wet cake with 2 volumes of pre-chilled (5°C) Ethyl Acetate to displace the higher-boiling IPA/Water mother liquor.

Step 7: Drying Dry the isolated solid under vacuum (50 mbar) at 45°C for 12 hours to yield the pure API intermediate.

Part 4: Quantitative Data Summary

Table 1: Impurity Profiling and Rejection Metrics in the Optimized IPA/H₂O/EtOAc System

Impurity TypeInitial Concentration (%)Target Concentration (%)Solubility in IPA/H₂O (mg/mL at 20°C)Primary Rejection Mechanism
(R)-Enantiomer 2.0 - 5.0< 0.145.2Ostwald ripening & Seeded growth
Des-fluoro analog 0.5 - 1.5< 0.0568.5Thermodynamic solubility differential
3-Fluoro regioisomer 0.2 - 1.0< 0.0562.1Mother liquor partition (EtOAc anti-solvent)
Inorganic Salts (NaCl/KCl) 1.0 - 3.0< 0.01< 0.1Hot polish filtration

Part 5: Visualizing the Workflow

G N1 Crude (S)-Amine·2HCl N2 Dissolution in IPA/H2O N1->N2 N3 Polish Filtration N2->N3 Complete dissolution N4 Cooling & Seeding N3->N4 Clarified solution N5 Anti-Solvent (EtOAc) N4->N5 Seed validation N6 Isothermal Aging N5->N6 Nucleation N7 Filtration & Wash N6->N7 Ostwald ripening N8 Vacuum Drying N7->N8 Wet cake

Workflow for the optimized crystallization of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

References

  • Title: Mechanistic Dissymmetry between Crystal Growth and Dissolution Drives Ratcheted Chiral Amplification Source: PubMed Central (PMC) URL: [Link]

  • Title: Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (S)-1-(5-Fluoropyridin-2-yl)ethanamine Enantiomeric Excess

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing (S)-1-(5-Fluoropyridin-2-yl)ethanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing (S)-1-(5-Fluoropyridin-2-yl)ethanamine . This chiral primary amine features a basic pyridine ring and a highly electronegative fluorine substituent. The dual basic centers (the primary amine and the pyridine nitrogen) make it highly prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing.

This guide provides an authoritative, causality-driven framework for developing a robust chiral HPLC method to accurately determine its enantiomeric excess (ee).

Logical Workflow for Method Development

MethodLogic A Analyte: 1-(5-Fluoropyridin-2-yl)ethanamine Dual Basic Centers B Direct Chiral Separation (Polysaccharide CSPs) A->B Preferred C Indirect Separation (Chiral Derivatization) A->C If UV sensitivity is low D Screening: Chiralcel OD-H / Chiralpak AD-H Hexane/IPA or Hexane/EtOH B->D E Peak Tailing Observed? D->E F Add Basic Modifier (0.1% DEA or TEA) E->F Yes (Silanol Interaction) G Optimize Temperature (15°C - 25°C) E->G No F->G H Calculate Enantiomeric Excess (ee) G->H

Caption: Logical workflow for chiral HPLC method development of basic primary amines.

Section 1: Frequently Asked Questions (FAQs)

Q1: Should I use a direct chiral stationary phase (CSP) or an indirect derivatization approach for this specific amine? Answer : Direct separation using a Chiral Stationary Phase (CSP) is the preferred, state-of-the-art approach . Indirect methods require reacting the primary amine with a chiral derivatizing agent to form diastereomers, which can then be separated on achiral columns. However, derivatization adds time, risks kinetic resolution (skewing the true ee), and introduces potential impurities. For 1-(pyridin-2-yl)ethanamine derivatives, direct separation on polysaccharide-based CSPs (like Chiralcel OD-H or Chiralpak AD) is highly effective . The pyridine ring provides sufficient UV chromophore activity (typically monitored at 254 nm), eliminating the need for derivatization solely for detection purposes.

Q2: Why does my 1-(5-Fluoropyridin-2-yl)ethanamine peak tail so severely, and how do I fix it? Answer : Peak tailing in chiral amines is primarily a chemical problem caused by secondary interactions. The analyte contains two basic nitrogen atoms. These basic sites act as hydrogen bond donors/acceptors and readily interact with the weakly acidic residual silanols (Si-OH) on the silica support of the CSP . To mitigate this, you must add a basic modifier to the mobile phase. Adding 0.1% Diethylamine (DEA) acts as a competing base, preferentially binding to the active silanol sites and masking them from the analyte, thereby sharpening the peak .

Q3: How is the Enantiomeric Excess (ee) mathematically determined from the chromatogram? Answer : Enantiomeric excess quantifies the purity of a chiral substance. Once baseline resolution (Rs > 1.5) is achieved, integrate the peak areas of both the (S)-enantiomer (major) and the (R)-enantiomer (minor). The formula is: % ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

Section 2: Troubleshooting Guide
Issue 1: Poor Enantiomeric Resolution (Rs < 1.5)

Causality: The transient diastereomeric complexes formed between the (S)- and (R)-enantiomers and the chiral selector do not have a sufficient difference in free energy (ΔΔG). Self-Validating Solution:

  • Switch the Chiral Selector : If a cellulose-based column (e.g., OD-H) fails, switch to an amylose-based column (e.g., AD-H). The helical structure and steric environment differ significantly.

  • Alter the Alcohol Modifier : Change the polar modifier in the normal-phase eluent from Isopropanol (IPA) to Ethanol (EtOH). EtOH is less sterically hindered and can fundamentally alter the hydrogen-bonding dynamics between the analyte and the CSP.

  • Temperature Modulation : Lowering the column temperature (e.g., from 25°C to 15°C) generally increases chiral selectivity by enhancing the subtle enthalpic bonding forces responsible for enantiomeric differentiation .

Issue 2: Severe Peak Tailing (Asymmetry Factor > 2.0)

Causality: As discussed, basic amines interact with residual silanols. However, it is critical to rule out physical column degradation. Self-Validating Solution (The Neutral Marker Test): Inject a neutral, non-basic chiral compound (e.g., a chiral alcohol). If the neutral compound tails, you have a physical problem (extra-column dead volume or a column void). If the neutral compound is symmetrical but your amine tails, it is an acid-base interaction .

Troubleshooting Start Symptom: Peak Tailing (As > 2.0) Test Inject Neutral Chiral Marker Start->Test Branch1 Neutral Marker Tails? Test->Branch1 Phys Physical Issue: Check Dead Volume / Fittings or Replace Column Branch1->Phys Yes Chem Chemical Issue: Silanol Interactions Branch1->Chem No FixChem Add 0.1% DEA to Mobile Phase (Normal Phase) Chem->FixChem

Caption: Diagnostic workflow to differentiate between physical and chemical causes of peak tailing.

Section 3: Experimental Protocols
Protocol 1: Direct Chiral HPLC Method Screening

Objective: Identify the optimal CSP and mobile phase composition for baseline separation of 1-(5-Fluoropyridin-2-yl)ethanamine.

  • Sample Preparation : Dissolve the racemic standard in HPLC-grade Hexane/IPA (50:50 v/v) to a concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL to prevent column overload.

  • System Preparation : Flush the HPLC system with Isopropanol to remove any reversed-phase buffers, then equilibrate with the screening mobile phase (e.g., Hexane/IPA 90:10 v/v with 0.1% DEA).

  • Column Screening : Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min and column temperature to 25°C.

  • Detection : Set the UV/Vis detector to 254 nm.

  • Injection : Inject 10 µL of the racemic standard.

  • Evaluation : Record Retention Time 1 (tR1), Retention Time 2 (tR2), Resolution (Rs), and Peak Asymmetry (As).

  • Iteration : If Rs < 1.5, switch the mobile phase to Hexane/EtOH (90:10 v/v with 0.1% DEA). If still unresolved, switch to a Chiralcel OD-H column and repeat the solvent screen.

Protocol 2: Enantiomeric Excess (ee) Determination

Objective: Quantify the optical purity of a synthesized batch of the (S)-enantiomer.

  • System Suitability Test (SST) : Inject the racemic standard using the optimized method from Protocol 1. Verify that Rs ≥ 1.5 and As ≤ 1.5.

  • Blank Injection : Inject 10 µL of the sample diluent to ensure no ghost peaks elute at the retention times of the enantiomers.

  • Sample Analysis : Inject 10 µL of the synthesized (S)-enantiomer batch (prepared at 0.1 mg/mL).

  • Integration : Integrate the peak corresponding to the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if present).

  • Calculation : Apply the % ee formula detailed in Q3.

Section 4: Quantitative Data Presentation

Table 1: Representative CSP Screening Results for 1-(5-Fluoropyridin-2-yl)ethanamine (Data represents typical chromatographic behavior for fluorinated pyridinyl ethanamines under normal-phase conditions)

Column (CSP Type)Mobile Phase (v/v)AdditivetR1 (min)tR2 (min)Resolution (Rs)Asymmetry (As)
Chiralcel OD-H (Cellulose)Hexane/IPA (90:10)None8.49.10.83.2 (Severe tailing)
Chiralcel OD-H (Cellulose)Hexane/IPA (90:10)0.1% DEA7.98.81.21.4
Chiralpak AD-H (Amylose)Hexane/IPA (90:10)0.1% DEA9.211.52.41.2
Chiralpak AD-H (Amylose)Hexane/EtOH (90:10)0.1% DEA8.512.13.11.1

Scientific Insight: The Amylose-based CSP (Chiralpak AD-H) with Ethanol as the polar modifier and 0.1% DEA provides the optimal thermodynamic environment for baseline resolution and excellent peak shape.

Table 2: Impact of Basic Modifiers on Peak Tailing (Chemical Causality)

ModifierConcentrationMechanism of ActionResulting Peak Shape
None0%Unrestricted hydrogen bonding between amine and residual silanols.Broad, severe tailing.
TFA (Acidic)0.1%Protonates amine, causing ion-exchange interactions with silanols in normal phase.Peak splitting/tailing.
TEA (Basic)0.1%Competes for silanol sites; masks active acidic sites on silica.Sharp, symmetrical.
DEA (Basic)0.1%Stronger silanol masking due to less steric hindrance than TEA.Optimal symmetry.
References
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Chromatography Online.[Link]

  • Axion Labs. HPLC Peak Tailing. Axion Analytical Labs. [Link]

Reference Data & Comparative Studies

Validation

Chiral Building Blocks in P2X3 Receptor Antagonists: A Biological Activity Comparison of (S)- and (R)-1-(5-Fluoropyridin-2-yl)ethanamine

As a Senior Application Scientist in drug discovery, I frequently encounter the profound impact of stereochemistry on drug-target interactions. When synthesizing purinergic P2X3 receptor antagonists—a highly validated ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the profound impact of stereochemistry on drug-target interactions. When synthesizing purinergic P2X3 receptor antagonists—a highly validated target for refractory chronic cough and neuropathic pain—the choice between the (S)- and (R)-enantiomers of the building block 1-(5-fluoropyridin-2-yl)ethanamine is not merely a matter of optimization; it is the absolute determinant of biological efficacy.

This guide objectively compares the biological performance of derivatives synthesized from (S)-1-(5-Fluoropyridin-2-yl)ethanamine versus its (R)-enantiomer, providing mechanistic insights, comparative experimental data, and self-validating laboratory protocols.

Mechanistic Role of the Chiral Center

1-(5-Fluoropyridin-2-yl)ethanamine is a highly valuable chiral primary amine used in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its most prominent application is in the development of non-competitive, allosteric P2X3 receptor antagonists[2].

The P2X3 receptor is an ATP-gated ion channel located predominantly on nociceptive sensory neurons. When extracellular ATP binds, it triggers a rapid calcium influx, leading to pain or cough reflex sensitization[3]. Antagonists containing the 1-(5-fluoropyridin-2-yl)ethyl moiety bind to an allosteric pocket at the interface between the receptor subunits, stabilizing the receptor in a desensitized state[2][4].

The stereochemistry at the benzylic/pyridylic carbon dictates the spatial orientation of the fluoropyridine ring. Cryo-electron microscopy and rigorous structure-activity relationship (SAR) studies reveal that the (R)-enantiomer perfectly occupies a specific sub-cavity within this allosteric site[2][4]. Conversely, substituting it with the (S)-enantiomer causes severe steric clashes and suboptimal hydrogen bonding, drastically reducing the molecule's ability to act as a molecular barrier against ion channel opening[4].

P2X3_Mechanism ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates Calcium Ca2+ Influx (Nociceptive Signal) P2X3->Calcium Opens Pore R_Enantiomer (R)-Enantiomer Antagonist (e.g., MK-3901) R_Enantiomer->P2X3 High Affinity Allosteric Binding Block Channel Blocked (Desensitized State) R_Enantiomer->Block Induces S_Enantiomer (S)-Enantiomer Antagonist (Weak Binding) S_Enantiomer->P2X3 Low Affinity Steric Clash Block->Calcium Prevents

Caption: Mechanism of P2X3 receptor modulation by (R)- vs (S)-enantiomeric antagonists.

Comparative Biological Activity

To objectively compare performance, we must examine the antagonistic activity of matched enantiomeric pairs of P2X3 inhibitors that incorporate this specific building block. The data below highlights the stark contrast in potency when the chiral center is inverted.

Table 1: In Vitro P2X3 Receptor Antagonistic Activity (Calcium Influx Assay)

Enantiomeric Building BlockRepresentative DerivativeChiral ConfigurationhP2X3R IC₅₀Biological Efficacy / Mechanism
(R)-1-(5-Fluoropyridin-2-yl)ethanamine MK-3901(R)21 nMHighly potent allosteric blockade; efficacy comparable to naproxen in vivo[2].
(R)-1-(5-Fluoropyridin-2-yl)ethanamine Compound 26a(R)< 50 nMPerfect vectorization into the receptor's sub-cavity interface[4].
(S)-1-(5-Fluoropyridin-2-yl)ethanamine Compound 26a'(S)6.4 µM>100-fold loss in potency; severe steric clashes in the binding pocket[4].

Data synthesized from recent SAR studies on triazolopyrimidine and arylamide derivatives[4].

Experimental Protocols: Self-Validating Calcium Influx Assay

To empirically validate the biological activity of derivatives synthesized from (R)- vs (S)-1-(5-Fluoropyridin-2-yl)ethanamine, a Fluo-4 based calcium mobilization assay is the industry standard. The following protocol is designed as a self-validating system to ensure data integrity.

Assay_Workflow Step1 Step 1: Cell Seeding HEK293-hP2X3R Step2 Step 2: Dye Loading Fluo-4 AM Step1->Step2 Step3 Step 3: Compound (R) or (S) Enantiomer Step2->Step3 Step4 Step 4: Agonist α,β-meATP Step3->Step4 Step5 Step 5: FLIPR Measure Ca2+ Step4->Step5

Caption: Step-by-step workflow for the cell-based Fluo-4 calcium influx assay.

Step-by-Step Methodology

Step 1: Cell Preparation

  • Action: Seed HEK293 cells stably expressing the human P2X3 receptor (hP2X3R) into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Causality: Using stably transfected HEK293 cells isolates the homotrimeric P2X3 receptor response from heteromeric P2X2/3 channels, ensuring the measured IC₅₀ is target-specific and not skewed by off-target purinergic receptors.

Step 2: Dye Loading

  • Action: Remove the culture medium and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer containing 2.5 mM probenecid). Incubate for 45 minutes at 37°C in the dark.

  • Causality: Fluo-4 AM is a cell-permeable calcium indicator that fluoresces upon binding intracellular Ca²⁺. Probenecid is critical here; it inhibits multidrug resistance protein (MRP) transporters, preventing the premature efflux of the cleaved, fluorescent dye from the cells, thereby preserving the assay's signal-to-noise ratio.

Step 3: Compound Pre-incubation

  • Action: Add the test compounds (synthesized from the (R)- or (S)-enantiomer) at varying concentrations (e.g., 1 nM to 10 µM). Include known P2X3 antagonists (e.g., AF-353 or BLU-5937) as positive controls. Incubate for 15 minutes at room temperature.

  • Causality: The 15-minute pre-incubation allows the antagonist to reach thermodynamic equilibrium at the allosteric binding site before the agonist challenge. The inclusion of positive controls self-validates the assay's dynamic range and confirms receptor functionality.

Step 4: Agonist Stimulation & FLIPR Reading

  • Action: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the P2X3 agonist α,β-methylene-ATP (α,β-meATP) at its pre-determined EC₈₀ concentration. Immediately record the fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

  • Causality: α,β-meATP is utilized instead of endogenous ATP because it is highly resistant to enzymatic degradation by ectonucleotidases. This provides a stable, sustained receptor activation, preventing artificial signal decay during the reading window.

Step 5: Data Analysis

  • Action: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well. Plot the dose-response curves using non-linear regression to determine the exact IC₅₀ values.

References

  • Sigma-Aldrich. "1-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride". sigmaaldrich.com. Available at:

  • ChemScene. "915720-57-9 | 1-(5-Fluoropyridin-2-yl)ethanamine". chemscene.com. Available at: 1

  • Frontiers in Pharmacology. "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications". frontiersin.org. Available at: 2

  • NIH PMC. "Purinergic Receptors of the Central Nervous System: Biology, PET Ligands, and Their Applications". nih.gov. Available at:3

  • ACS Publications. "Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy". Journal of Medicinal Chemistry. Available at: 4

Sources

Comparative

Unveiling the Fragmentation Roadmap: A Comparative Mass Spectrometry Guide for Fluoropyridine Derivatives

As a Senior Application Scientist, I frequently navigate the analytical complexities introduced by fluorinated heterocycles. Fluoropyridine derivatives are foundational scaffolds in modern medicinal chemistry and agroche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the analytical complexities introduced by fluorinated heterocycles. Fluoropyridine derivatives are foundational scaffolds in modern medicinal chemistry and agrochemical development due to fluorine’s profound ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, the strong electronegativity and unique stereoelectronic effects of fluorine fundamentally alter their behavior in electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This guide provides an objective, data-driven comparison of the fragmentation patterns of various fluoropyridine derivatives. By unpacking the mechanistic causality behind their gas-phase dissociation, we can establish a self-validating analytical protocol for their robust characterization.

Mechanistic Causality in Fluoropyridine Fragmentation

The introduction of fluorine onto a pyridine ring shifts the electron density of the entire molecule. In positive ion electrospray ionization (ESI+), protonation typically occurs at the pyridinyl nitrogen to form the [M+H]+ precursor ion. However, highly electron-withdrawing groups (such as −F , −CF3​ , or −OCHF2​ ) decrease the basicity of this nitrogen, which requires carefully optimized desolvation and ionization conditions to prevent signal loss.

During Collision-Induced Dissociation (CID), fluoropyridines exhibit highly distinct fragmentation pathways compared to their non-fluorinated analogs. The predictive science approach utilizing Density Functional Theory (DFT) calculations demonstrates that these pathways are governed by strict thermochemical rules[1].

The primary causal mechanisms include:

  • Neutral Loss of HF (Hydrogen Fluoride): A hallmark of many fluorinated aromatics is the neutral loss of HF (20 Da). Because the C-F bond is exceptionally strong (~485 kJ/mol), the loss of a fluorine radical ( F∙ ) is thermodynamically unfavorable. Instead, the molecule undergoes a rearrangement to expel HF, driven by the stability of the resulting conjugated system.

  • Substituent-Driven Cleavage: In derivatives like 2-(difluoromethoxy)-6-fluoropyridine, the −OCHF2​ group dictates the primary fragmentation route. The strong electron-withdrawing nature of the difluoromethoxy group weakens the C-O bond relative to a standard methoxy group, leading to characteristic losses of the difluoromethoxy radical or :CF2​ carbenes[2].

  • Ring Cleavage: Subsequent high-energy CID often leads to the expulsion of HCN (27 Da) or RC≡N , a classic pyridine ring fragmentation. However, the activation energy for this cleavage is significantly higher in fluorinated analogs due to ring deactivation.

G A Precursor Ion [M+H]+ Fluoropyridine Derivative BB BB A->BB Low/Med CE B CID Energy Applied (Collision Cell) D Pathway B: Substituent Cleavage (e.g., -OCHF2) B->D Low/Med CE C Pathway A: Loss of HF (-20 Da) E Pathway C: Ring Cleavage (-HCN or -FCN) C->E High CE D->E High CE BB->C Low/Med CE

CID fragmentation pathways for fluoropyridine derivatives under ESI+.

Comparative Analysis: Methoxy vs. Difluoromethoxy Analogs

To objectively compare fragmentation performance, we analyze two structurally similar analogs: 2-Methoxy-6-fluoropyridine and 2-(Difluoromethoxy)-6-fluoropyridine . The substitution of a methoxy ( −OCH3​ ) group with a difluoromethoxy ( −OCHF2​ ) group drastically alters both the chromatographic retention (due to increased polarity) and the MS/MS product ion spectra[2].

While the methoxy analog readily loses formaldehyde ( −CH2​O , 30 Da), the difluoromethoxy analog undergoes a characteristic loss of a difluorocarbene ( −CF2​ , 50 Da) or the entire difluoromethoxy group. Similar predictive fragmentation rules apply to other derivatives, such as the loss of HCl in chloromethyl-substituted fluoropyridines[3] or the loss of CO2​ in fluorinated pyrazine carboxylic acids[4].

Quantitative Data Summary for Fragmentation
CompoundPrecursor Ion [M+H]+ Primary Product Ion (m/z)Characteristic Neutral LossOptimal Collision Energy (CE)
2-Methoxy-6-fluoropyridine 128.0598.04 −CH2​O (30 Da)15 - 20 eV
2-(Difluoromethoxy)-6-fluoropyridine 164.03114.03 −CF2​ (50 Da) or −OCHF2​ 20 - 25 eV
4-(Chloromethyl)-2-fluoropyridine 146.01110.04 −HCl (36 Da)15 - 25 eV
6-Fluoro-pyrazine-2-carboxylic acid 143.0299.02 −CO2​ (44 Da)10 - 15 eV

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating an internal standard and dynamically monitoring both precursor and multiple product ions (quantifier/qualifier transitions), the method continuously validates the structural identity and purity of the fluoropyridine derivative in real-time, preventing false positives caused by isobaric interferences.

Materials & Reagents
  • LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (0.1%).

  • Reference standards: 2-(Difluoromethoxy)-6-fluoropyridine and 2-Methoxy-6-fluoropyridine.

  • Internal Standard (IS): 3,5-dichloro-2-fluoropyridine (or a heavy isotope-labeled analog)[5].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Spiking

  • Prepare a 1 mg/mL stock solution of the fluoropyridine derivatives in ACN.

  • Dilute to a working concentration of 10 µg/mL in a 50:50 ACN:Water mixture, spiked with 1 µg/mL of the IS.

  • Causality: Fluoropyridines can be volatile or prone to degradation in highly aqueous environments. A 50% organic makeup ensures solubility and stabilizes the analyte prior to injection.

Step 2: Chromatographic Separation

  • Column: Pentafluorophenyl (PFP) stationary phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Causality: Standard C18 columns often fail to retain highly polar fluorinated small molecules. A PFP phase provides alternative selectivity via fluorine-fluorine and π−π interactions, ensuring adequate retention ( k′>2 ) away from the solvent front where severe ion suppression occurs[2].

  • Gradient: 5% B to 95% B over 5 minutes (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in ACN).

Step 3: ESI-MS/MS Optimization (Positive Ion Mode)

  • Infuse the 10 µg/mL standard directly into the MS at 10 µL/min combined with the LC flow using a T-junction.

  • Self-Validation Check: Monitor the [M+H]+ ion while gradually increasing the declustering potential (DP) and vaporizer temperature. If the precursor ion abundance drops while fragment ions appear before the collision cell, In-Source Fragmentation (ISF) is occurring. ISF is a notorious issue for fluorinated compounds; lower the thermal and voltage settings to preserve the intact precursor ion[6].

Step 4: Collision-Induced Dissociation (CID) Profiling

  • Isolate the [M+H]+ precursor in Quadrupole 1 (Q1).

  • Sweep the Collision Energy (CE) in Q2 from 5 eV to 50 eV in 5 eV increments.

  • Causality: This energy-resolved mass spectrometry (ERMS) approach determines the breakdown curve. The CE that yields a 50% survival rate of the precursor ( CE50​ ) provides a quantitative measure of gas-phase stability, which is highly dependent on the electron-withdrawing nature of the specific fluorine substituents[5][7].

Step 5: Data Acquisition (MRM Mode)

  • Select the most abundant product ion as the Quantifier (e.g., m/z 114.03 for the difluoromethoxy derivative).

  • Select the second most abundant product ion as the Qualifier (e.g., m/z 87.02, representing subsequent ring cleavage).

  • Self-Validation Check: Set the MRM ratio tolerance to ±20%. If the qualifier/quantifier ratio in an unknown sample deviates by >20% from the reference standard, the system automatically flags the result, indicating a co-eluting isobaric interference and invalidating that specific peak integration.

Workflow S1 Sample Prep (50% ACN + IS) S2 PFP Column Separation S1->S2 S3 ESI+ Ionization (Monitor ISF) S2->S3 S4 Q1: Isolate [M+H]+ S3->S4 S5 Q2: CID (CE Sweep) S4->S5 S6 Q3: MRM Detection S5->S6

Self-validating LC-ESI-MS/MS workflow for fluoropyridine characterization.

Conclusion

By understanding the stereoelectronic causality introduced by fluorine substituents and utilizing appropriate chromatographic selectivity (such as PFP phases), analytical scientists can develop highly robust, self-validating LC-MS/MS methods. Comparing specific analogs highlights how even minor structural changes—such as shifting from a methoxy to a difluoromethoxy group—dictate entirely different gas-phase dissociation routes, requiring precise tuning of collision energies and rigorous monitoring of in-source fragmentation.

Sources

Validation

Benchmarking (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride in cross-coupling reactions

Benchmarking (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride in Pd-Catalyzed Cross-Coupling Reactions (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a highly specialized chiral building block used exten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride in Pd-Catalyzed Cross-Coupling Reactions

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a highly specialized chiral building block used extensively in medicinal chemistry to introduce α -branched pyridylalkylamine motifs. While structurally simple, its successful integration into target molecules via palladium-catalyzed Buchwald-Hartwig amination requires overcoming significant mechanistic hurdles.

This guide objectively benchmarks the performance of this specific reagent against its structural alternatives. By dissecting the causality behind ligand selection, electronic tuning, and salt stoichiometry, we provide a self-validating framework for deploying this compound in high-throughput drug development.

Mechanistic Causality: The Triad of Structural Advantages

To understand the experimental behavior of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, we must analyze its three defining structural features and how they dictate the catalytic cycle.

The α -Chiral Center & Stereoretention When coupling primary α -chiral amines, the primary failure mode is racemization. Following oxidative addition and amine coordination, the resulting Pd(II)-amido complex is susceptible to an unproductive β -hydride elimination[1]. This side reaction transiently forms an imine—erasing the stereocenter—before reinsertion and eventual reductive elimination yields a racemized product. To prevent this, bulky dialkylbiarylphosphine ligands like BrettPhos are deployed. BrettPhos forces a highly accelerated reductive elimination step that effectively outcompetes β -hydride elimination, thereby preserving the enantiomeric excess (ee)[2]. Furthermore, BrettPhos exhibits exceptional selectivity and reactivity for primary amines over secondary amines[3].

The 5-Fluoro-2-Pyridyl Motif & Catalyst Poisoning 2-Aminopyridine derivatives and 1-(pyridin-2-yl)alkylamines often suffer from diminished coupling yields because the basic pyridine nitrogen can chelate the palladium center, forming off-cycle stable complexes that poison the catalyst. The inclusion of the strongly electron-withdrawing fluorine atom at the 5-position reduces the Lewis basicity of the pyridine nitrogen. This electronic tuning mitigates unwanted Pd-coordination, resulting in higher turnover frequencies (TOF) compared to the des-fluoro analog.

The Dihydrochloride Formulation & Stoichiometry Supplying the amine as a dihydrochloride salt guarantees long-term configurational stability and prevents the oxidative degradation common in free-base primary amines. However, it necessitates a precise stoichiometric adjustment: the reaction requires exactly 2.0 equivalents of a strong base (e.g., NaOtBu or LiHMDS) strictly for neutralization to liberate the free amine in situ, in addition to the base required to drive the catalytic cycle[3].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord AmidoComplex Ar-Pd(II)-Amido (Chiral Center Intact) AmineCoord->AmidoComplex RedElim Reductive Elimination (BrettPhos: FAST) AmidoComplex->RedElim Desired Pathway BetaHydride β-Hydride Elimination (Suboptimal Ligand) AmidoComplex->BetaHydride Side Reaction RedElim->Pd0 Catalyst Regeneration Product Chiral N-Aryl Amine (Retention of ee) RedElim->Product Racemization Racemized Product (Loss of ee) BetaHydride->Racemization

Catalytic cycle showing stereoretentive reductive elimination vs. racemization.

Benchmarking Data: Comparative Performance Analysis

The following table synthesizes the quantitative performance of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride against relevant structural alternatives in a standard Buchwald-Hartwig amination with 4-bromotoluene (Conditions: 2 mol% Pd2(dba)3, 4 mol% Ligand, 3.2 eq NaOtBu, Toluene, 80°C, 12h).

Amine SubstrateLigandYield (%)ee (%)Mechanistic Observation
(S)-1-(5-Fluoro-2-pyridyl)ethanamine·2HCl BrettPhos 88% >99% Optimal. Fast reductive elimination; no catalyst poisoning.
(S)-1-(Pyridin-2-yl)ethanamine·2HCl (Des-fluoro)BrettPhos62%98%Slower reaction; unshielded pyridine nitrogen partially chelates Pd.
Racemic 1-(5-Fluoro-2-pyridyl)ethanamineBrettPhos89%N/AHigh yield, but requires expensive post-synthetic chiral SFC resolution.
(S)-1-(5-Fluoro-2-pyridyl)ethanamine·2HClRuPhos41%82%Suboptimal for primary amines; slower reductive elimination allows partial racemization[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a parallel control reaction using the des-fluoro analog to empirically verify the electronic advantage of the 5-fluoro substituent, alongside chiral Supercritical Fluid Chromatography (SFC) to validate the stereoretention.

Materials & Stoichiometry:

  • Aryl Halide: 4-Bromotoluene (1.0 eq, 1.0 mmol)

  • Amine: (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (1.2 eq, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (0.02 eq, 2 mol%)

  • Ligand: BrettPhos (0.04 eq, 4 mol%)

  • Base: NaOtBu (3.4 eq, 3.4 mmol) — Note: 2.4 eq neutralizes the 1.2 eq of 2HCl salt; the remaining 1.0 eq drives the catalytic cycle.

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge two oven-dried Schlenk tubes with Pd2(dba)3 and BrettPhos.

  • Substrate Addition: To Tube A (Test), add (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride. To Tube B (Control), add the des-fluoro analog ((S)-1-(pyridin-2-yl)ethanamine dihydrochloride).

  • Base Neutralization & Activation: Add NaOtBu (3.4 eq) to both tubes. The excess base immediately neutralizes the dihydrochloride salts, generating the free amines in situ while providing the necessary alkoxide for the palladium cycle.

  • Coupling Phase: Add 4-bromotoluene and anhydrous toluene. Seal the tubes, remove them from the glovebox, and stir at 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Validation (Yield & ee): Purify via flash chromatography. Submit the purified products to Chiral SFC analysis. A successful run will show >85% yield and >99% ee for Tube A, validating the suppression of β -hydride elimination, while Tube B will show a noticeably lower yield (~60%), validating the anti-chelating effect of the 5-fluoro group.

Workflow Start Weigh (S)-1-(5-Fluoropyridin-2-yl)ethanamine·2HCl (Inside Glovebox) Base Add 3.4 eq NaOtBu (2.4 eq for Neutralization + 1.0 eq for Catalysis) Start->Base Cat Add Ar-X, Pd2(dba)3, BrettPhos in Anhydrous Toluene Base->Cat React Heat at 80°C for 12h (Parallel Control: Des-Fluoro Analog) Cat->React Workup Aqueous Workup & Extraction React->Workup Analyze Chiral SFC / HPLC Analysis (Determine Yield & ee%) Workup->Analyze

Experimental workflow for Buchwald-Hartwig amination of the dihydrochloride salt.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.org. 1

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Libretexts.org. 3

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2

Sources

Safety & Regulatory Compliance

Safety

(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride proper disposal procedures

Managing the disposal of complex pharmaceutical intermediates like (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride requires a rigorous understanding of both its chemical properties and environmental regulations. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Managing the disposal of complex pharmaceutical intermediates like (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride requires a rigorous understanding of both its chemical properties and environmental regulations. As a fluorinated heteroaromatic amine salt, this compound presents specific logistical challenges that dictate how it must be handled in a laboratory setting.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind these disposal protocols, your laboratory can build self-validating workflows that ensure absolute regulatory compliance and personnel safety.

Hazard Assessment & Mechanistic Causality

To properly dispose of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride, we must address two fundamental structural features: the fluorine atom and the dihydrochloride salt .

  • The Halogen Factor (Fluorine): The presence of the fluorine atom classifies this compound strictly as a halogenated organic. According to the1, halogenated organic wastes cannot be landfilled or processed in standard incinerators[1]. They require specialized high-temperature rotary kiln or liquid injection incineration equipped with caustic scrubbers[1]. These scrubbers are necessary to neutralize acidic combustion gases (like hydrogen fluoride) and prevent the formation of highly toxic environmental pollutants.

  • The Dihydrochloride Factor (Acidity): As a dihydrochloride salt, this compound readily dissociates in water, releasing protons and drastically lowering the pH of the solution. Laboratory safety standards dictate that highly acidic solutions cannot be combined with general aqueous waste without prior neutralization. Mixing unneutralized acidic waste into a centralized carboy risks violent exothermic reactions or the mobilization of toxic gases if it inadvertently contacts incompatible chemicals (e.g., cyanides or sulfides).

Quantitative Waste Classification & Compatibility

Before initiating disposal, consult the following logistical parameters to ensure your waste streams are properly segregated and contained.

Physical StateEPA Waste ClassificationTarget pH for DisposalPrimary Treatment MethodCompatible Receptacles
Solid (Powder/Crystals) Halogenated Organic SolidN/AHigh-Temp Rotary Kiln IncinerationHDPE, Glass (Sealable)
Aqueous Solution Halogenated Aqueous Waste6.0 - 8.0Incineration with Caustic ScrubbingHDPE Carboy (Vented Cap)
Organic Solvent Mixture Halogenated Solvent WasteN/ALiquid Injection IncinerationHDPE, PTFE-lined Glass

Self-Validating Operational Protocols

The following step-by-step methodologies incorporate self-validation checks to ensure the protocol has been executed correctly before moving to the next phase.

Protocol A: Solid Waste Segregation and Packaging
  • Containment Preparation: Always operate within a certified chemical fume hood to prevent inhalation of the fine powder.

  • Collection: Carefully transfer all solid residues—including contaminated weighing paper, spatulas, and pipette tips—into a sealable High-Density Polyethylene (HDPE) or glass container.

    • Self-Validation Step: Ensure the container lid is fully secured and invert the container gently to verify there are no micro-leaks or loose seals.

  • Labeling: Affix a hazardous waste label immediately. Explicitly mark the container as "Halogenated Organic Waste" and list the full chemical name.

    • Causality: The 2 emphasizes that separating halogenated from non-halogenated waste is critical, as the disposal of halogenated compounds requires extra treatment steps and is significantly more expensive[2]. Mixing them compromises the entire waste drum.

  • Storage: Place the sealed container in a designated secondary containment tray away from strong oxidizing agents until collection by a licensed hazardous waste contractor.

Protocol B: Aqueous Solution Neutralization
  • Initial pH Assessment: Measure the pH of the aqueous (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride solution using a calibrated pH meter. Expect a highly acidic reading (pH < 3) due to the dihydrochloride salt.

  • Titration: While stirring continuously at room temperature, slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH), dropwise.

    • Causality: Slow addition prevents rapid exothermic spikes and minimizes the risk of splattering.

  • Self-Validation of Neutralization: Continue titration until the pH reaches a stable range of 6.0 to 8.0.

    • Self-Validation Step: Allow the solution to stir for 5 minutes and re-test the pH. The pH must remain stable in the neutral range to confirm that all acidic protons have been fully neutralized.

  • Consolidation: Once neutralized, transfer the liquid to an appropriate "Aqueous Halogenated Waste" carboy. Ensure the carboy is properly labeled and stored in a ventilated waste accumulation area.

Disposal Decision Workflow

DisposalWorkflow Start (S)-1-(5-Fluoropyridin-2-yl) ethanamine 2HCl Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Aqueous Aqueous Solution State->Aqueous Liquid PackSolid Collect in Sealable Compatible Container Solid->PackSolid CheckPH Check pH (Highly Acidic) Aqueous->CheckPH Label Label: Halogenated Organic Waste PackSolid->Label Neutralize Neutralize with 1M NaOH to pH 6-8 CheckPH->Neutralize Neutralize->Label Dispose EPA-Compliant High-Temp Incineration Label->Dispose

Disposal workflow for (S)-1-(5-Fluoropyridin-2-yl)ethanamine 2HCl based on physical state.

References

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride requires more than a cursory glance at a Safety Data Sheet (SDS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride requires more than a cursory glance at a Safety Data Sheet (SDS). The introduction of a fluorine atom onto the pyridine ring enhances the metabolic stability and bioavailability of downstream pharmaceutical candidates[1], but it also introduces specific handling nuances. Because this compound is supplied as a dihydrochloride salt, it exhibits distinct physicochemical behaviors—such as hygroscopicity, localized acidity, and aerosolization risks—that dictate both our safety protocols and our synthetic methodologies.

The following guide provides a self-validating system for the safe handling, operational processing, and disposal of this compound, ensuring uncompromised safety and experimental integrity.

Hazard Profile & Quantitative Data

Before designing a Personal Protective Equipment (PPE) matrix, we must establish the causality of the hazards. Halogenated heterocyclic amine salts are notorious for causing severe mucosal and dermal irritation[2][3].

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / ClassificationCausality & Operational Impact
Molecular Weight ~213.08 g/mol (as 2HCl salt)Critical for exact stoichiometric calculations; requires >2.0 equivalents of base to liberate the active nucleophile.
Physical State Solid powderHighly prone to electrostatic repulsion and aerosolization during transfer. Draft-free weighing is mandatory.
H302 Harmful if swallowedMandates strict segregation from food/drink and rigorous hand-washing protocols[2].
H315 / H319 Causes skin/eye irritationThe acidic nature of the dihydrochloride salt causes localized pH drops on sweaty skin or moist corneas, leading to rapid tissue irritation[2][3].
H335 May cause respiratory irritationFine particulates easily bypass the upper respiratory tract; requires robust engineering controls (fume hood)[3].

Personal Protective Equipment (PPE) Matrix

Safety is not achieved by simply wearing gear; it is achieved by understanding why the gear is worn. The following PPE matrix is designed specifically for the vulnerabilities exposed by fluorinated amine hydrochlorides.

Table 2: PPE Requirements & Causality

PPE CategorySpecificationMechanistic Causality
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).Standard safety glasses lack orbital seals. Airborne salt dust (H319) can settle behind standard lenses, reacting with tear fluid to cause severe corneal burns[2].
Hand Protection Double-gloving: Heavy-duty Nitrile (≥5 mil thickness).Fluorinated pyridines can permeate thin latex. Double-gloving ensures that if the outer glove is breached by the acidic salt (H315), the inner barrier remains intact[3].
Body Protection Flame-retardant, knee-length lab coat with knit cuffs.Knit cuffs prevent sleeves from dragging into reagents and create a seamless seal over the glove wrists, eliminating exposed skin gaps.
Respiratory N95/P100 respirator (if outside hood).While fume hood use is mandatory, respirators provide a secondary barrier against the highly irritating amine dust (H335) during bulk transfers[3].

Operational Protocol: HATU-Mediated Amide Coupling

Because (S)-1-(5-Fluoropyridin-2-yl)ethanamine is supplied as a dihydrochloride salt, standard coupling procedures will fail unless the stoichiometry of the base is meticulously adjusted. The fluorine atom also slightly withdraws electron density from the amine, necessitating a highly efficient coupling reagent like HATU.

Step-by-Step Methodology:

  • Preparation & Weighing: Inside a certified chemical fume hood, place an anti-static weighing boat on the analytical balance.

    • Causality: Anti-static tools prevent the fine, dry powder from repelling off the spatula and aerosolizing into the operator's breathing zone.

  • Reagent Transfer: Weigh 1.0 equivalent of the amine salt. Transfer immediately to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the salt in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Liberation (Critical Step): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: Two equivalents are strictly consumed to neutralize the dihydrochloride salt and liberate the nucleophilic free amine. The third equivalent acts as the catalytic base required for the HATU coupling mechanism. Failure to add sufficient base results in a completely stalled reaction.

  • Coupling: Add 1.1 equivalents of the target carboxylic acid, followed by 1.2 equivalents of HATU. Stir at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: A mildly basic quench neutralizes acidic byproducts (like unreacted HATU derivatives) without hydrolyzing the newly formed amide bond.

Spill Response & Disposal Plan

Improper cleanup of halogenated amine salts can escalate a minor spill into a major inhalation hazard.

Spill Response Methodology:

  • Do NOT sweep dry powder.

    • Causality: Mechanical sweeping generates toxic dust clouds, exacerbating the H335 respiratory hazard[3].

  • Suppress & Neutralize: Cover the spilled powder with paper towels dampened with a mild alkaline solution (e.g., 5% Na₂CO₃) or water. This suppresses dust aerosolization and neutralizes the acidic dihydrochloride component.

  • Containment: Carefully scoop the wet mass using a non-sparking tool into a labeled, sealable hazardous waste container.

Disposal Plan:

  • Liquid Waste: Aqueous washings containing residual fluoropyridine derivatives must be strictly segregated into "Halogenated Aqueous Waste." Organic layers (e.g., DCM) must go to "Halogenated Organic Waste."

    • Causality: Mixing halogenated and non-halogenated waste streams violates EPA/RCRA regulations and significantly increases disposal costs, as fluorinated compounds require specialized high-temperature incineration to prevent the release of toxic hydrogen fluoride (HF) gas.

Workflow Visualization

The following diagram maps the logical progression of safety and operational steps, highlighting the causality between hazard mitigation and experimental execution.

HandlingProtocol cluster_PPE PPE & Environment Setup Start Start: (S)-1-(5-Fluoropyridin-2-yl)ethanamine 2HCl Hood Certified Fume Hood (Prevents H335 Inhalation) Start->Hood Gloves Double Nitrile Gloves (Prevents H315 Contact) Start->Gloves Goggles Splash Goggles (Prevents H319 Eye Damage) Start->Goggles Weigh Anti-Static Weighing (Prevents Aerosolization) Hood->Weigh Gloves->Weigh Goggles->Weigh Neutralize Add 3.0 eq Base (e.g., DIPEA) (Liberates Free Amine) Weigh->Neutralize React Amide Coupling / Reductive Amination Neutralize->React Spill Spill Event? React->Spill WetWipe Damp Wipe (Do Not Sweep) (Suppresses Dust) Spill->WetWipe Yes Dispose Halogenated Waste Stream (EPA/RCRA Compliance) Spill->Dispose No WetWipe->Dispose

Safety and operational workflow for handling (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride.

References

  • CAS 1391475-97-0 | AMERICAN ELEMENTS® American Elements. Safety Data Sheet and Hazard Identification for fluoropyridin-2-yl ethanamine dihydrochloride derivatives.[Link]

  • 1-(5-fluoropyridin-2-yl)ethanamine (CAS 915720-57-9) - ChemContract Research ChemContract Research. Applications of fluorinated compounds in pharmaceutical synthesis and metabolic stability.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.